PTZ601
Description
Razupenem is a broad-spectrum carbapenem with activity against gram-positive bacteria, including methicillin-resistant S. aureus.
RAZUPENEM is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
exhibits potent activity against methicillin-resistant staphylococci (MRS) and vancomycin-resistant enterococci (VRE); structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(5S)-5-methyl-2,5-dihydro-1H-pyrrol-3-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-7-4-10(5-19-7)11-6-26-18(20-11)27-15-8(2)13-12(9(3)22)16(23)21(13)14(15)17(24)25/h4,6-9,12-13,19,22H,5H2,1-3H3,(H,24,25)/t7-,8+,9+,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGOMLIRJYURLQ-GOKYHWASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CN1)C2=CSC(=N2)SC3=C(N4C(C3C)C(C4=O)C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=C(CN1)C2=CSC(=N2)SC3=C(N4[C@H]([C@H]3C)[C@H](C4=O)[C@@H](C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045429 | |
| Record name | Razupenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426253-04-5 | |
| Record name | Razupenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426253-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Razupenem [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0426253045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Razupenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12587 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Razupenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAZUPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26020H3Q1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Phenothiazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenothiazine derivatives represent a cornerstone in the history of psychopharmacology, fundamentally altering the treatment of psychosis and other neurological and psychiatric disorders. This in-depth technical guide elucidates the core mechanism of action of this versatile class of compounds, focusing on their interactions with various neurotransmitter systems. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying molecular pathways.
Primary Pharmacodynamic Action: Dopamine Receptor Antagonism
The principal mechanism of action underlying the antipsychotic effects of phenothiazine derivatives is their ability to antagonize dopamine receptors, particularly the D2 subtype, in the central nervous system (CNS).[1][2][3] This blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactivity of the mesolimbic dopamine pathway.[3]
Phenothiazines are classified as typical or first-generation antipsychotics and exhibit a higher affinity for D2 over D1 receptors.[3] Their antagonistic activity at D2 receptors disrupts the normal signaling cascade initiated by dopamine.
Dopamine D2 Receptor Signaling Pathway
The binding of phenothiazines to D2 receptors inhibits the Gαi/o protein-coupled signaling pathway. This leads to a decrease in the inhibition of adenylyl cyclase, thereby affecting the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
Multi-Receptor Binding Profile
Beyond their primary action on dopamine D2 receptors, phenothiazine derivatives exhibit a broad and complex pharmacology, interacting with a variety of other neurotransmitter receptors. This multi-receptor binding profile is responsible for both their therapeutic effects in other conditions and their wide range of side effects.[3][4]
The affinity of different phenothiazine derivatives for these receptors varies, leading to differences in their clinical profiles. These interactions include antagonism of:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT2A and 5-HT2C subtypes.[5][6] This action may contribute to their efficacy against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.
-
Adrenergic Receptors: Primarily α1-adrenergic receptors. Blockade of these receptors can lead to orthostatic hypotension and dizziness.
-
Muscarinic Acetylcholine (M) Receptors: Especially the M1 subtype.[4][7] This anticholinergic activity is responsible for side effects such as dry mouth, blurred vision, constipation, and urinary retention.
-
Histamine (H) Receptors: Predominantly the H1 subtype.[8][9] Antagonism at this receptor is the primary cause of the sedative effects of many phenothiazines.
Quantitative Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki values in nM) of several representative phenothiazine derivatives for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 |
|---|---|---|---|---|
| Chlorpromazine | 76.3 | 1.4 | 4.65 | 5.33 |
| Fluphenazine | 17.33 | 0.3 | 1.75 | 40 |
| Perphenazine | - | 0.14 | 0.13 | 17 |
| Thioridazine | 94.5 | 2.2 | 1.5 | 6 |
| Trifluoperazine | - | 0.3 | 1.75 | 40 |
Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[5][10]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
|---|---|---|---|---|---|
| Chlorpromazine | 2115.5 | 4.5 | 15.6 | - | - |
| Fluphenazine | 1040 | 37.93 | 982.5 | - | - |
| Perphenazine | 421 | 5.6 | 132 | - | - |
| Thioridazine | 144.4 | 27.67 | 53 | - | - |
| Trifluoperazine | - | 37.93 | 982.5 | - | - |
Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[5][10]
Table 3: Adrenergic, Muscarinic, and Histamine Receptor Binding Affinities (Ki, nM)
| Compound | α1A | α1B | M1 | H1 |
|---|---|---|---|---|
| Chlorpromazine | - | - | 3.09 | 3.21 |
| Fluphenazine | - | - | 1095 | 14.15 |
| Perphenazine | - | - | 1500 | 8 |
| Thioridazine | - | - | 12.8 | 16.5 |
| Trifluoperazine | - | - | 1095 | 14.15 |
Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.[5][10]
Structure-Activity Relationship (SAR)
The therapeutic potency and side-effect profile of phenothiazine derivatives are intricately linked to their chemical structure. Key structural features that influence their activity include:[11][12][13]
-
Substitution at the 2-position of the phenothiazine ring: Electron-withdrawing groups (e.g., -Cl, -CF3) at this position increase antipsychotic activity.[11]
-
The nature of the side chain at the 10-position: A three-carbon chain between the ring nitrogen and the terminal amino group is optimal for neuroleptic activity.[11]
-
The terminal amino group: A tertiary amine is required for potent activity.[11] The nature of the substituent on this nitrogen also influences potency and side effects. For example, piperazine derivatives generally have higher potency and are associated with a greater incidence of extrapyramidal symptoms.[4]
Other Biological Activities
In addition to their receptor-blocking properties, some phenothiazines have been shown to inhibit calmodulin and protein kinase C (PKC).[14][15] These actions are generally observed at higher concentrations than those required for receptor antagonism and may contribute to some of their other biological effects, including potential anti-cancer properties.[14][16]
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The following provides a generalized protocol for a competitive radioligand binding assay.
General Experimental Workflow
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 6. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. collaborativedrug.com [collaborativedrug.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medcraveonline.com [medcraveonline.com]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
The Phenothiazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenothiazine tricycle, a serendipitous discovery stemming from the dye industry, has evolved into a cornerstone of medicinal chemistry. Its unique, butterfly-shaped, sulfur- and nitrogen-containing heterocyclic structure has proven to be a remarkably versatile scaffold, giving rise to a plethora of drugs with a wide spectrum of therapeutic applications. Initially celebrated for revolutionizing the treatment of psychosis, the phenothiazine core continues to be a fertile ground for the discovery of novel agents targeting a diverse array of diseases, including cancer, microbial infections, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the phenothiazine scaffold in drug discovery, detailing its synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications, supported by quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Synthesis of the Phenothiazine Core and its Derivatives
The foundational 10H-phenothiazine core is primarily synthesized through the reaction of diphenylamine with sulfur.[1] This classical method, often catalyzed by iodine or anhydrous aluminum chloride, involves heating the reactants at high temperatures (140-260°C), leading to the cyclization and formation of the tricyclic system with the evolution of hydrogen sulfide.[1][2]
Modern synthetic strategies offer greater versatility and control for creating diverse derivatives. Key methods include:
-
Ullmann Condensation: This copper-catalyzed reaction allows for the synthesis of phenothiazines from 2-halodiarylamines. While effective, it often requires high temperatures and polar solvents.[3][4]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, this method is widely used for synthesizing N-aryl phenothiazines under milder conditions than the Ullmann condensation.[5][6][7]
Derivatization of the phenothiazine scaffold is crucial for modulating its pharmacological properties. The most common modification sites are the nitrogen atom at position 10 (N-10) and the carbon atom at position 2 (C-2) of the aromatic ring. N-alkylation or N-acylation at the N-10 position and substitution with electron-withdrawing groups at the C-2 position have been shown to significantly influence the biological activity of the resulting compounds.
General Experimental Protocol for the Synthesis of 10H-Phenothiazine
This protocol describes the classical synthesis of the phenothiazine core from diphenylamine and sulfur.
Materials:
-
Diphenylamine
-
Sulfur powder
-
Iodine (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of diphenylamine (0.01 mol), sulfur (0.02 mol), and a catalytic amount of iodine is placed in a round-bottom flask.[1]
-
The flask is heated in a sand bath to a temperature of 250-260°C for approximately 5 hours.[1]
-
After cooling, the reaction mixture is dissolved in hot ethanol.[1]
-
The ethanolic solution is then poured into water, causing the precipitation of crude phenothiazine.[1]
-
The yellow precipitate is collected by filtration and recrystallized from ethanol to yield pure 10H-phenothiazine.[1]
Mechanism of Action: From Dopamine Receptors to Multifaceted Targets
The initial success of phenothiazines as antipsychotics is attributed to their antagonist activity at dopamine D2 receptors in the central nervous system.[8][9] By blocking these receptors, phenothiazines reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia.[8]
However, the therapeutic potential of the phenothiazine scaffold extends far beyond dopamine receptor blockade. Derivatives have been shown to interact with a multitude of other biological targets, including:
-
Cholinergic Receptors: Some phenothiazines exhibit anticholinergic properties by blocking muscarinic receptors.[8]
-
Adrenergic and Serotonergic Receptors: Various derivatives also show affinity for alpha-adrenergic and serotonin receptors.[10]
-
Protein Kinase C (PKC): Phenothiazines can inhibit PKC, an enzyme involved in various cellular signaling pathways, which may contribute to their anticancer effects.[11]
-
P-glycoprotein (P-gp): Certain phenothiazine derivatives can inhibit the P-gp efflux pump, a key mechanism of multidrug resistance in cancer cells.[12]
-
Cholinesterases: Phenothiazine-based compounds have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for the treatment of Alzheimer's disease.[13][14]
Dopamine D2 Receptor Antagonism Signaling Pathway
The primary mechanism of action for the antipsychotic effects of phenothiazines involves the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.
Caption: Dopamine D2 receptor antagonism by phenothiazines.
Structure-Activity Relationships (SAR)
The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Substitution at C-2: The presence of an electron-withdrawing group (e.g., -Cl, -CF3) at the C-2 position of the phenothiazine ring generally enhances antipsychotic activity.[15]
-
N-10 Side Chain: A three-carbon chain separating the nitrogen at position 10 from the terminal amino group is optimal for neuroleptic activity.[15]
-
Terminal Amino Group: The terminal amino group should be tertiary for potent antipsychotic effects.[15] Piperazine-containing side chains often confer higher potency than simple alkylamino side chains.[16]
Caption: Key structure-activity relationships of phenothiazines.
Therapeutic Applications and Quantitative Data
The versatility of the phenothiazine scaffold is reflected in its wide range of therapeutic applications. The following sections summarize the key areas of investigation, supported by quantitative data on the biological activity of representative derivatives.
Antipsychotic Activity
Phenothiazines were the first class of effective antipsychotic drugs and remain in use for the treatment of schizophrenia and other psychotic disorders.[8][9]
Table 1: Dopamine D2 Receptor Binding Affinities of Phenothiazine Antipsychotics
| Compound | D2 Receptor Ki (nM) |
| Chlorpromazine | 3.1 |
| Fluphenazine | 0.4 |
| Perphenazine | 0.8 |
| Thioridazine | 3.6 |
| Trifluoperazine | 1.1 |
Data compiled from various sources.
Anticancer Activity
A growing body of evidence supports the potential of phenothiazine derivatives as anticancer agents.[2][3][17] Their cytotoxic effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[18]
Table 2: In Vitro Cytotoxicity of Phenothiazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Trifluoperazine | PC-3 (Prostate) | 6.67[3] |
| N-alkylated phenothiazine-dithiocarbamate hybrid | PC-3 (Prostate) | 11.59[1][19] |
| Piperazine-based phenothiazine | MDA-MB-231 (Breast) | 1.16[3] |
| Chalcone-based phenothiazine | MCF-7 (Breast) | 12[3] |
| 10H-3,6-Diazaphenothiazine | SNB-19 (Glioblastoma) | 0.46 µg/mL[2] |
| 10H-3,6-Diazaphenothiazine | C-32 (Melanoma) | 0.72 µg/mL[2] |
Antimicrobial Activity
Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa.[20][21] They are particularly interesting as potential treatments for multidrug-resistant infections.
Table 3: Minimum Inhibitory Concentrations (MICs) of Phenothiazine Derivatives Against Bacteria
| Compound | Organism | MIC (g/L) |
| Promethazine | Acinetobacter baumannii | 0.05 - 0.6 |
| Trifluoperazine | Acinetobacter baumannii | 0.05 - 0.6 |
| Thioridazine | Acinetobacter baumannii | 0.05 - 0.6 |
| Chlorpromazine | Acinetobacter baumannii | 0.05 - 0.6 |
Anti-Alzheimer's Disease Activity
The ability of phenothiazines to inhibit cholinesterases has positioned them as a promising scaffold for the development of drugs to treat Alzheimer's disease.[7][13]
Table 4: Cholinesterase Inhibitory Activity of Phenothiazine Derivatives
| Compound | Enzyme | IC50 (µM) |
| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone | Acetylcholinesterase (AChE) | 5.9 |
| 2-chloro-10H-phenothiazin-10-yl-(4-methoxyphenyl)methanone | Butyrylcholinesterase (BuChE) | 5.3 |
| Various phenothiazine derivatives | Butyrylcholinesterase (BuChE) | 0.05 - 5 (Ki)[14] |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for key in vitro assays used to evaluate the biological activity of phenothiazine derivatives.
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This assay measures the affinity of a test compound for the dopamine D2 receptor by its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Test phenothiazine derivative
-
Non-specific agent (e.g., 10 µM Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with a range of concentrations of the test compound.[22]
-
Add the assay buffer, a fixed concentration of the radioligand, the cell membranes, and either the test compound or the non-specific agent to the appropriate wells.[22]
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test phenothiazine derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
Treat the cells with serial dilutions of the phenothiazine derivative and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).[14]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[23]
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of the test compound to determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE and its inhibition by test compounds.
Materials:
-
Purified acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test phenothiazine derivative
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
96-well plates
-
Spectrophotometer (microplate reader)
Procedure:
-
In a 96-well plate, add the assay buffer, AChE enzyme solution, and the test compound at various concentrations.[8]
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[11]
-
Add DTNB to each well.[8]
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide.[11]
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.[8][11]
-
Calculate the rate of the enzymatic reaction and the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
General Workflow for Phenothiazine Drug Discovery
The process of discovering and developing new drugs based on the phenothiazine scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General workflow for phenothiazine-based drug discovery.
Conclusion
The phenothiazine scaffold, with its rich history and diverse pharmacological profile, remains a highly privileged structure in the field of drug discovery. Its synthetic tractability and the profound impact of structural modifications on biological activity provide a robust platform for the development of new therapeutic agents. From its initial success in treating psychosis to its emerging roles in oncology, infectious diseases, and neurodegenerative disorders, the phenothiazine core continues to inspire the design and synthesis of novel molecules with the potential to address significant unmet medical needs. The data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable scaffold.
References
- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Preliminary studies on phenothiazine-mediated reversal of multidrug resistance in mouse lymphoma and COLO 320 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US2360295A - Preparation of phenothiazine - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. policycommons.net [policycommons.net]
- 13. Synthesis of Phenothiazine from Diphenylamine.pptx [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. benchchem.com [benchchem.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. researchgate.net [researchgate.net]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. MTT assay overview | Abcam [abcam.com]
A Technical Guide to the Synthesis and Characterization of Novel Phenothiazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel phenothiazine derivatives. Phenothiazine, a tricyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] This guide details contemporary synthetic methodologies, advanced characterization techniques, and explores the mechanistic insights into their biological action.
I. Synthesis of Novel Phenothiazine Derivatives
The synthesis of new phenothiazine compounds is a dynamic area of research, with methodologies evolving to enhance efficiency, diversity, and yield. Modern approaches often focus on one-pot multicomponent reactions and the use of catalysts or alternative energy sources like ultrasound to drive reactions.[1][2]
A prevalent strategy involves the modification of the phenothiazine core at the N-10 position. This can be achieved through acylation followed by amidation to introduce a variety of functional groups.[5]
General Synthetic Protocol: N-Acylcarboxamide Phenothiazine Derivatives
A common synthetic route begins with the acylation of a suitable phenothiazine starting material.[5] The resulting intermediate, a 10-yl acyl chloride, is then reacted with an appropriate alkylamine to yield the desired N-acylcarboxamide derivative.[5]
Step 1: Synthesis of 10-yl Acyl Chloride Intermediate
-
To a solution of phenothiazine in a suitable solvent such as tetrahydrofuran (THF), an acyl chloride is added.[5]
-
The reaction mixture is stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of Final Phenothiazine Derivative
-
The crude 10-yl acyl chloride intermediate is dissolved in a solvent like THF.
-
This solution is added dropwise to a solution of the desired alkylamine.
-
The reaction mixture is heated under reflux until the reaction is complete.[5]
-
The final product is then isolated and purified using standard techniques such as column chromatography.
The following diagram illustrates this synthetic workflow:
Caption: Synthetic workflow for novel phenothiazine derivatives.
II. Characterization of Novel Phenothiazine Compounds
The structural elucidation and purity determination of newly synthesized phenothiazine derivatives are accomplished through a combination of spectroscopic and analytical techniques.
Key Characterization Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups in the molecule. For instance, the C=O stretching frequency can confirm the presence of a carbonyl group in acylated derivatives.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the detailed molecular structure. ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR reveals the carbon skeleton.[1][5]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming the structure.[1][5]
-
Single-Crystal X-ray Diffraction: Provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[6][7]
-
Elemental Analysis: Determines the elemental composition of the compound, which is compared with the calculated theoretical values to confirm the empirical formula.[5]
The general workflow for the characterization of a novel phenothiazine compound is depicted below:
Caption: General workflow for compound characterization.
III. Quantitative Data Summary
The following tables summarize representative quantitative data for a series of newly synthesized phenothiazine derivatives, highlighting key physical and spectroscopic properties.
Table 1: Physical and Yield Data for Novel Phenothiazine Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| PTZ-D1 | C₂₁H₁₈N₂O₂S | 378.45 | 78 | 152-154 |
| PTZ-D2 | C₂₂H₂₀N₂O₂S | 392.48 | 82 | 165-167 |
| PTZ-D3 | C₂₃H₂₂N₂O₂S | 406.51 | 75 | 148-150 |
| PTZ-D4 | C₂₀H₁₅ClN₂OS | 382.87 | 85 | 171-173 |
Table 2: Key Spectroscopic Data for Novel Phenothiazine Derivatives
| Compound ID | FT-IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm, key signals) | ¹³C NMR (δ, ppm, key signals) | Mass Spec (m/z, [M]⁺) |
| PTZ-D1 | 1685 | 7.1-7.8 (m, Ar-H), 3.4 (t, CH₂) | 169.2 (C=O), 144.5 (C-S) | 378.1 |
| PTZ-D2 | 1688 | 7.0-7.7 (m, Ar-H), 3.5 (t, CH₂) | 169.5 (C=O), 144.3 (C-S) | 392.1 |
| PTZ-D3 | 1682 | 7.1-7.9 (m, Ar-H), 3.4 (t, CH₂) | 169.0 (C=O), 144.6 (C-S) | 406.2 |
| PTZ-D4 | 1692 | 7.2-8.0 (m, Ar-H), 3.6 (t, CH₂) | 170.1 (C=O), 145.0 (C-S) | 382.0 |
IV. Biological Activity and Signaling Pathways
Novel phenothiazine derivatives are frequently evaluated for their potential as therapeutic agents. Their biological activities are diverse and can include anticancer, antimicrobial, and enzyme inhibitory effects.[1][8][9]
Anticancer Activity
Many newly synthesized phenothiazine compounds have demonstrated significant cytotoxicity against various cancer cell lines.[1][8] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[10]
For instance, some phenothiazine derivatives have been shown to induce apoptosis by activating caspase-3, a key executioner caspase in the apoptotic cascade.[10]
The following diagram illustrates a simplified signaling pathway for apoptosis induction:
Caption: Simplified apoptosis induction pathway.
V. Conclusion
The field of phenothiazine chemistry continues to be a fertile ground for the discovery of novel compounds with significant therapeutic potential. The synthetic strategies and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals. The ability to systematically synthesize and characterize new derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation phenothiazine-based drugs. The ongoing exploration of structure-activity relationships will further refine the design of compounds with enhanced efficacy and reduced side effects.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. benthamscience.com [benthamscience.com]
- 3. scilit.com [scilit.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic and Photophysical Properties of Phenothiazines
Introduction
Phenothiazine (PTZ) is a sulfur and nitrogen-containing heterocyclic aromatic compound that forms the structural core of a versatile class of molecules.[1] Characterized by a non-planar, butterfly-shaped conformation, the phenothiazine nucleus is an excellent electron donor, a property conferred by its electron-rich nitrogen and sulfur heteroatoms.[1][2][3] This inherent electron-donating ability, combined with the flexibility for chemical modification at the N-10, S-5, and C-3,7 positions, allows for the fine-tuning of its electronic and photophysical properties.[2][4]
The advent of molecular engineering, particularly the "donor-acceptor" (D-A) approach, has propelled the development of a vast library of phenothiazine derivatives with tailored characteristics such as tunable energy levels, low bandgaps, and reversible redox behavior.[5] These properties make them highly attractive for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), photodynamic therapy (PDT), photocatalysis, and non-aqueous redox flow batteries.[2][6][7][8] This guide provides a comprehensive overview of the core electronic and photophysical properties of phenothiazines, details common experimental characterization protocols, and illustrates key mechanisms and workflows.
Core Electronic Properties
The electronic behavior of phenothiazines is foundational to their utility. Their strong electron-donating nature and reversible redox processes are central to their function in various applications.[9][10]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. In phenothiazine derivatives, the HOMO is typically delocalized on the electron-donating PTZ core, while the LUMO is predominantly located on the acceptor unit in D-A systems.[5][11] The energy difference between these orbitals (the HOMO-LUMO gap) dictates the molecule's absorption and emission characteristics and its potential in optoelectronic devices.[11] Structural modifications can systematically tune these energy levels; for instance, introducing electron-withdrawing groups can lower both HOMO and LUMO energy levels.[5][11]
Redox Behavior
Phenothiazines undergo reversible one-electron oxidation to form stable radical cations.[10][12] The ease of this oxidation is quantified by the first oxidation potential (Eox), a key parameter often measured by cyclic voltammetry. This potential can be precisely adjusted by adding electron-donating or electron-withdrawing substituents to the PTZ ring.[8][12] The remarkable stability of the resulting radical cations is a primary reason for their widespread use as hole-transport materials and in energy storage systems.[10][13] Some derivatives can undergo a second reversible oxidation at higher potentials.[10] The conformation of the PTZ unit—quasi-axial vs. quasi-equatorial—has also been shown to influence the redox potential.[14]
Table 1: Selected Electrochemical Properties of Phenothiazine Derivatives
| Compound/Derivative | First Oxidation Potential (Eox or E1/2) vs. Fc/Fc+ (V) | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eoptg) (eV) |
| Phenothiazine (PTZ) | 0.16 | -5.20 | -1.60 | 3.29 |
| N-phenylphenothiazine (PTH) | - | - | - | - |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) | 0.65 | - | - | - |
| Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) | 1.12 | - | - | - |
| Extended Phenothiazine 1 | 0.26 | -4.95 | -1.75 | 3.20 |
| Extended Phenothiazine 2 | 0.36 | -5.04 | -1.82 | 3.22 |
| Extended Phenothiazine 3 | 0.27 | -4.96 | -2.18 | 2.78 |
| Extended Phenothiazine 4 | 0.31 | -5.00 | -2.25 | 2.75 |
| Extended Phenothiazine 5 | 0.26 | -4.95 | -2.31 | 2.64 |
| NPI-PTZ1 (Oxygen-free) | - | - | - | 2.28 |
| NPI-PTZ2 (S=O) | - | - | - | 2.63 |
| NPI-PTZ3 (S=O₂) | - | - | - | 2.71 |
Note: Values are compiled from various sources and experimental conditions. Fc/Fc⁺ refers to the ferrocene/ferricenium redox couple. Data sourced from[10],[15],[16],[17],[8].
Photophysical Properties
The interaction of phenothiazine derivatives with light gives rise to a rich set of photophysical phenomena, which are harnessed in applications ranging from bioimaging to solar energy conversion.
Absorption and Emission
Phenothiazine derivatives typically exhibit two main absorption regions in their UV-Vis spectra.[18] Bands at shorter wavelengths (250-400 nm) are attributed to localized π-π* transitions within the conjugated aromatic system.[18][19] In D-A type molecules, a lower energy band often appears at longer wavelengths (420-600 nm), corresponding to an intramolecular charge transfer (ICT) from the phenothiazine donor to the acceptor moiety.[18][20]
Upon photoexcitation, these molecules relax to the ground state via radiative (fluorescence, phosphorescence) and non-radiative pathways. The emission color and efficiency are highly tunable. For example, modifying the acceptor strength in D-A systems can shift the emission from blue to red.[21] The difference between the absorption and emission maxima is known as the Stokes shift, and a large Stokes shift often indicates a significant change in geometry between the ground and excited states.[19]
Excited States and Quantum Yield
The fate of the excited state is critical. The lowest excited singlet state (S₁) can decay via fluorescence or undergo intersystem crossing (ISC) to the lowest triplet state (T₁).[22] The triplet state is often responsible for photosensitization, particularly the generation of singlet oxygen in the presence of O₂.[22] Some derivatives exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows the harvesting of triplet excitons back to the singlet state, potentially leading to 100% internal quantum efficiency in OLEDs.[4][6]
The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is highly sensitive to molecular structure and environment. While unsubstituted phenothiazine has a very low quantum yield (<1%), the introduction of specific electron-withdrawing groups, such as a nitro (NO₂) group, can dramatically enhance emission, achieving quantum yields of up to 100% in nonpolar solvents.[23][24] This counterintuitive result is attributed to the substituent's effect on the nature of the electronic transition, favoring an allowed π-π* transition.[23]
Table 2: Selected Photophysical Properties of Phenothiazine Derivatives
| Compound/Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| PTZ-NO₂ | Cyclohexane | - | - | - | 100%[23][24] |
| PTZ-CN | Cyclohexane | - | - | - | 24%[23] |
| PTZ-CHO | Cyclohexane | - | - | - | 4%[23] |
| Extended Phenothiazine 3 | CH₂Cl₂ | 412, 435 | 499 | 64 | 71%[4] |
| Extended Phenothiazine 4 | CH₂Cl₂ | 425, 449 | 511 | 62 | 68%[4] |
| Extended Phenothiazine 5 | CH₂Cl₂ | 436, 461 | 525 | 64 | 55%[4] |
| NPI-PTZ1 (Oxygen-free) | Toluene | 488 | 548 | 60 | 51%[17][25] |
| NPI-PTZ2 (S=O) | Toluene | 423 | 473 | 50 | 87%[17][25] |
| NPI-PTZ3 (S=O₂) | Toluene | 409 | 458 | 49 | 82%[17][25] |
| Dinitrophenothiazine S-oxide (3) | DMSO | 528 | 647 | 119 | - |
Note: Values are compiled from various sources and experimental conditions. Data sourced from[19],[4],[23],[24],[17],[25].
Experimental Protocols & Workflows
The characterization of novel phenothiazine derivatives relies on a standard set of analytical techniques to elucidate their electronic and photophysical properties.
General Characterization Workflow
The logical process for characterizing a newly synthesized phenothiazine derivative typically follows a standardized workflow to ensure comprehensive data collection on its structural, electronic, and photophysical properties.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the principal technique used to investigate the redox properties of phenothiazines.[12]
-
Objective: To determine the oxidation potentials (Eox) and assess the reversibility of the redox events.
-
Methodology:
-
Preparation: A solution of the phenothiazine derivative (typically ~1 mM) is prepared in a dry, degassed electrochemical solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential is swept from an initial value to a final value and then back again, and the resulting current is measured.
-
Analysis: The potential at which oxidation occurs is identified from the resulting voltammogram. The process is typically referenced internally against the ferrocene/ferricenium (Fc/Fc⁺) redox couple. The HOMO energy level can be estimated from the onset of the first oxidation peak.[15]
-
UV-Vis Absorption and Fluorescence Spectroscopy
These techniques are fundamental for characterizing the photophysical properties.
-
Objective: To determine the absorption and emission spectra, Stokes shift, and fluorescence quantum yield.
-
Methodology:
-
Absorption Spectroscopy:
-
Solutions of the compound are prepared in spectroscopic-grade solvents (e.g., toluene, cyclohexane, DMSO) at a known concentration (typically 1x10⁻⁵ M).
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) and the molar extinction coefficient (ε) are determined.[4]
-
-
Fluorescence Spectroscopy:
-
Using the same solutions, the sample is excited at or near its λabs.
-
The emission spectrum is recorded, and the wavelength of maximum emission (λem) is identified.
-
The fluorescence quantum yield (ΦF) is often determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate). Alternatively, an absolute method using an integrating sphere can be employed.[4][17]
-
-
Applications and Associated Mechanisms
The unique properties of phenothiazines enable their use in critical biomedical and technological applications.
Role in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, phenothiazine derivatives are frequently used as hole-transporting materials (HTMs) or as hosts for phosphorescent or TADF emitters.[6] Their high hole mobility and suitable HOMO levels facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, improving device efficiency and stability.
Mechanism of Photodynamic Therapy (PDT)
Phenothiazine derivatives, such as methylene blue, are effective photosensitizers for PDT, a cancer treatment modality.[7][26] The mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon light activation.
-
Administration & Localization: The phenothiazine photosensitizer (PS) is administered and preferentially accumulates in tumor tissue.
-
Light Activation: The tumor is irradiated with light of a specific wavelength, which is absorbed by the PS, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The S₁ state is short-lived and undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁).
-
Energy Transfer: The T₁ state photosensitizer transfers its energy to molecular oxygen (³O₂), which is abundant in tissues, converting it to highly reactive singlet oxygen (¹O₂).
-
Cellular Damage: Singlet oxygen and other ROS induce oxidative stress, damaging cellular components (lipids, proteins, nucleic acids) and triggering cell death through apoptosis or necrosis.[27]
Conclusion and Future Outlook
The phenothiazine core remains a privileged scaffold in materials science and medicinal chemistry due to its robust electronic and photophysical properties. The ability to systematically tune its redox potentials, energy levels, and emissive characteristics through synthetic modification has led to significant advancements in organic electronics and photomedicine.[15][28] Future research will likely focus on developing novel derivatives with enhanced stability, higher quantum efficiencies, and red-shifted absorption for deeper tissue penetration in PDT.[7] The exploration of phenothiazine conformations and their impact on electrochemical performance represents a new frontier for designing next-generation materials for energy storage.[14] This guide serves as a foundational resource for professionals aiming to harness the remarkable potential of this versatile class of molecules.
References
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- 4. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 5. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
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- 9. academic.oup.com [academic.oup.com]
- 10. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells: enhanced photovoltaic properties through strategic Co-sensitiza ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00694E [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers [mdpi.com]
- 27. Phenothiazine-Based Nanoaggregates: Dual Role in Bioimaging and Stem Cell-Driven Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Phenothiazine: A Prototypical Lead Structure in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenothiazine core is a privileged scaffold in medicinal chemistry, having given rise to a diverse array of therapeutic agents with a wide spectrum of biological activities.[1] Initially recognized for its antipsychotic properties, the versatility of the phenothiazine structure has been extensively explored, leading to the discovery of compounds with potent antimicrobial, anticancer, and other valuable pharmacological effects.[2][3] This technical guide provides a comprehensive overview of phenothiazine as a lead structure, detailing its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Phenothiazine Scaffold: Synthesis and Physicochemical Properties
Phenothiazine is a tricyclic heterocyclic compound with the chemical formula S(C₆H₄)₂NH.[1] The central thianthrene ring is not planar but exists in a folded conformation. The synthesis of the phenothiazine nucleus can be achieved through several methods, with the classical approach involving the reaction of diphenylamine with sulfur.[1][4] Modern synthetic strategies have expanded to include more efficient methods, such as the cyclization of 2-substituted diphenyl sulfides, allowing for the introduction of a wide range of substituents on the phenothiazine ring system.[1][5][6][7]
Derivatization of the phenothiazine core, particularly at the N10 position of the central ring and the C2 position of one of the benzene rings, has been a key strategy in the development of clinically useful drugs.[8][9] These modifications significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action and Pharmacological Effects
The pharmacological effects of phenothiazine derivatives are diverse and depend on their specific structural features. The most well-characterized mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system, which is responsible for the antipsychotic effects of drugs like chlorpromazine and fluphenazine.[10][11][12][13]
Beyond dopamine receptor blockade, phenothiazine derivatives have been shown to interact with a variety of other biological targets, contributing to their broad therapeutic potential. These include:
-
Antagonism of other neurotransmitter receptors: Many phenothiazines also exhibit affinity for serotonin (5-HT), histamine (H1), and muscarinic acetylcholine receptors, which can contribute to both their therapeutic effects and side effect profiles.[14][15]
-
Inhibition of Protein Kinase C (PKC): Certain phenothiazines can inhibit the activity of PKC, an enzyme involved in various cellular signaling pathways, which may contribute to their anticancer effects.[9][16]
-
Modulation of the PI3K/Akt Signaling Pathway: Some derivatives have been shown to modulate the PI3K/Akt pathway, a critical regulator of cell growth, proliferation, and survival, highlighting another avenue for their anticancer activity.[14][17][18]
-
Antimicrobial Activity: Phenothiazines can exert antimicrobial effects through various mechanisms, including disruption of the plasma membrane and inhibition of efflux pumps in bacteria.[19][20][21]
Structure-Activity Relationships (SAR)
The biological activity of phenothiazine derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Substitution at the C2 Position: The nature of the substituent at the C2 position of the phenothiazine ring is crucial for antipsychotic activity. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) or chlorine (-Cl), generally enhance potency.[8][9]
-
The N10 Side Chain: A three-carbon chain separating the nitrogen at position 10 from the terminal amino group is optimal for neuroleptic activity.[8]
-
The Terminal Amino Group: A tertiary amino group is generally required for potent antipsychotic activity. The nature of the substituents on this nitrogen can influence potency and selectivity. For instance, piperazine-containing side chains often lead to higher potency.[8][22]
These SAR principles have guided the design of numerous phenothiazine-based drugs with tailored pharmacological profiles.
Therapeutic Applications
The versatility of the phenothiazine scaffold has led to its application in treating a wide range of conditions:
-
Psychiatry: Phenothiazines were the first class of effective antipsychotic medications and remain in use for the treatment of schizophrenia and other psychotic disorders.[7][10][11][23] Derivatives like chlorpromazine and fluphenazine are well-established examples.[7]
-
Infectious Diseases: Several phenothiazines have demonstrated significant in vitro and in vivo activity against a variety of bacteria and fungi.[19][20][21][24][25] Their ability to inhibit efflux pumps makes them potential candidates for combating multidrug-resistant infections.[20]
-
Oncology: A growing body of evidence supports the anticancer potential of phenothiazine derivatives.[3][8][11][24][26][27][28] They can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[3][29][30][31]
Quantitative Data on Phenothiazine Derivatives
The following tables summarize key quantitative data for a selection of phenothiazine derivatives across different therapeutic areas.
Table 1: Dopamine D2 Receptor Binding Affinity of Phenothiazine Antipsychotics
| Compound | Kᵢ (nM) for D₂ Receptor | Reference |
| Chlorpromazine | 1.0 - 3.5 | [32] |
| Fluphenazine | 0.4 - 1.2 | [32] |
| Perphenazine | 0.3 - 0.8 | [32] |
| Thioridazine | 1.5 - 4.0 | [33] |
| Trifluoperazine | 0.6 - 1.5 | [33] |
Table 2: Anticancer Activity (IC₅₀) of Phenothiazine Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Chlorpromazine | MCF-7 | Breast Cancer | 15.2 | [24] |
| Fluphenazine | A375 | Melanoma | 8.5 | [27] |
| Thioridazine | U87 | Glioblastoma | 9.3 | [26] |
| Trifluoperazine | PC-3 | Prostate Cancer | 6.67 | [26] |
| CWHM-974 | A375 | Melanoma | 2.1 | [27] |
| Compound 4b | HepG2 | Liver Cancer | 13.8 (µg/mL) | [24] |
| Compound 4k | MCF-7 | Breast Cancer | 12 (µg/mL) | [24] |
| PP | HeLa | Cervical Cancer | 229.1 | [8] |
| PPO | MCF7 | Breast Cancer | 131.7 | [8] |
Table 3: Minimum Inhibitory Concentration (MIC) of Phenothiazines Against Selected Microorganisms
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chlorpromazine | Staphylococcus aureus | 25 - 100 | [34] |
| Thioridazine | Escherichia coli | 50 - 100 | [34] |
| Fluphenazine | Candida albicans | 10 - 50 | [25] |
| Promethazine | Pseudomonas aeruginosa | >1000 | [35] |
| (S)-JBC 1847 | Staphylococcus aureus | 0.125 - 1 (mg/L) | [36] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of phenothiazine derivatives.
Dopamine D2 Receptor Binding Assay
This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.[1][3][23][37][38][39][40]
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
Test phenothiazine compound.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing D2 receptors to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([³H]-Spiperone), and 50 µL of the test compound at various concentrations (in triplicate).
-
For determining non-specific binding, add 50 µL of 10 µM (+)-butaclamol instead of the test compound.
-
For determining total binding, add 50 µL of assay buffer instead of the test compound.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][10][20][22][41]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test phenothiazine compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test phenothiazine compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.[9][12][13][19][42]
Materials:
-
Bacterial or fungal strain of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test phenothiazine compound.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Incubator.
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the test compound at the highest concentration to the first column.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the study of phenothiazines.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Modulation of the Akt Pathway Reveals a Novel Link with PERK/eIF2α, which Is Relevant during Hypoxia | PLOS One [journals.plos.org]
- 15. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 16. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenothiazines Enhance Mild Hypothermia-induced Neuroprotection via PI3K/Akt Regulation in Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. srpskiarhiv.rs [srpskiarhiv.rs]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. innoprot.com [innoprot.com]
- 24. researchgate.net [researchgate.net]
- 25. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]
- 28. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Miconazole and phenothiazine hinder the quorum sensing regulated virulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. bmglabtech.com [bmglabtech.com]
- 39. Synthesis of some phenothiazine derivatives as potential affinity ligands for the central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. cdn-links.lww.com [cdn-links.lww.com]
- 41. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 42. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide on the Antioxidant Properties of Phenothiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of phenothiazine and its derivatives. Phenothiazines are a class of heterocyclic compounds recognized for their wide-ranging pharmacological applications, notably in psychopharmacology.[1] Emerging research has increasingly highlighted their significant potential as potent antioxidants, opening new avenues for their therapeutic application in conditions associated with oxidative stress, such as neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2]
The core chemical structure of phenothiazine, consisting of a thiazine heterocycle fused to two benzene rings, makes it an excellent electron donor, readily participating in oxidation-reduction reactions.[3] This inherent chemical property is the foundation of its antioxidant capabilities. Furthermore, the phenothiazine scaffold can be extensively modified, with various derivatives showing enhanced antioxidant activities.[2][4] Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups on the phenothiazine ring generally enhances its antioxidant activity.[2][5]
This guide delves into the mechanisms of action, detailed experimental protocols for assessing antioxidant activity, and a compilation of quantitative data from various studies.
Core Mechanisms of Antioxidant Action
Phenothiazine and its derivatives exert their antioxidant effects through several key mechanisms, primarily centered around their ability to donate electrons and scavenge free radicals. The antioxidant versus pro-oxidant behavior of phenothiazine can be dependent on the surrounding environment, exhibiting mainly antioxidant properties in aqueous solutions and potentially acting as a pro-oxidant in lipid-rich environments through the formation of a stable phenothiazinyl radical.[3][6]
The primary antioxidant mechanisms include:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenothiazine molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H bond in the central ring is a key site for this action.[7][8]
-
Single Electron Transfer (SET): Phenothiazine can donate a single electron to a free radical, converting it into a more stable, non-radical species. This process forms a phenothiazine radical cation.[6][7]
-
Radical Adduct Formation (RAF): Phenothiazine can directly react with a free radical to form a stable adduct, effectively removing the radical from circulation.[7][8]
A quantum chemistry study has elucidated that in an aqueous environment, phenothiazine can act as an excellent antioxidant.[6] It can be regenerated after donating an electron, allowing it to scavenge a second radical, highlighting a cyclic process that enhances its antioxidant capacity.[6]
Signaling Pathway and Protective Mechanisms
Beyond direct radical scavenging, phenothiazines can also modulate cellular antioxidant pathways. One of the key pathways implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9] Phenothiazines have been identified as non-electrophilic activators of Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[9]
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of phenothiazine and its derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant potency.[10]
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of compounds. The following table summarizes the IC50 values of various phenothiazine derivatives from different studies.
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |
| Chalcone-based Phenothiazine Derivatives | ||||
| 4a | 18.3 | Ascorbic Acid | 6.4 | [4] |
| 4b | 15.2 | Ascorbic Acid | 6.4 | [4] |
| 4d | 25.6 | Ascorbic Acid | 6.4 | [4] |
| 4h | 30.1 | Ascorbic Acid | 6.4 | [4] |
| 4j | 22.7 | Ascorbic Acid | 6.4 | [4] |
| 4k | 14.8 | Ascorbic Acid | 6.4 | [4] |
| 4m | 19.5 | Ascorbic Acid | 6.4 | [4] |
| 4o | 28.4 | Ascorbic Acid | 6.4 | [4] |
| 4p | 32.9 | Ascorbic Acid | 6.4 | [4] |
| Phenothiazine-Triazole Derivatives | ||||
| 6d | 17.51 ± 0.82 | Ascorbic Acid | 12.14 ± 0.93 | [11] |
| 6e | 16.98 ± 0.69 | Ascorbic Acid | 12.14 ± 0.93 | [11] |
| 6i | 17.12 ± 1.12 | Ascorbic Acid | 12.14 ± 0.93 | [11] |
Other In Vitro Antioxidant Assays
The antioxidant potential of phenothiazine derivatives has also been assessed using other methods, such as the inhibition of human low-density lipoprotein (LDL) oxidation and voltammetry.
| Compound/Derivative | Assay | Result | Reference |
| Phenothiazine | Voltammetry | Antioxidant activity observed | [3] |
| Pyridophenothiazine | Voltammetry | Higher activity than phenothiazine | [3] |
| cis-10-Propenylphenothiazine | Voltammetry | Higher activity than pyridophenothiazine | [3] |
| Propenylphenothiazine dimer | Voltammetry | Highest activity in the series | [3] |
| Compound 2e (4-amino-2-methoxyphenol moiety) | DPPH & LDL Oxidation | More effective than BHA | [2] |
| Compound 5h | DPPH & LDL Oxidation | Less active than other conjugates | [2] |
Experimental Protocols
Standardized protocols are essential for the reliable evaluation and comparison of the antioxidant activities of phenothiazine derivatives. Below are detailed methodologies for commonly employed in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[10][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (phenothiazine derivatives)
-
Standard antioxidant (e.g., Ascorbic acid, Butylated hydroxyanisole - BHA)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[1][10]
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH solution with various concentrations of the test compound solution. A control containing the solvent instead of the test compound is also prepared.[10]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH, which is approximately 517 nm.[10]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the phenothiazine derivative.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives | Bentham Science [eurekaselect.com]
- 3. Antioxidant Properties of New Phenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Radical Scavenging Potential of the Phenothiazine Scaffold: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenothiazines: Nrf2 activation and antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Phenothiazine Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in the field of photodynamic therapy (PDT).[1][2] These molecules, most notably Methylene Blue (MB), can act as potent photosensitizers.[3][4] Upon excitation with light of a specific wavelength, they generate reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cytotoxicity in targeted cancer cells or microbial pathogens.[5][6] This targeted approach minimizes damage to surrounding healthy tissues, offering a promising alternative to conventional therapies.[5]
These application notes provide an overview of the use of phenothiazine derivatives in PDT, including their photophysical properties, mechanism of action, and detailed protocols for in vitro evaluation.
Mechanism of Action
The photodynamic activity of phenothiazine derivatives is initiated by the absorption of light, which elevates the photosensitizer to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[7] This triplet state photosensitizer can then participate in two types of photoreactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to produce ROS.
-
Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[5][6]
The generated ROS, particularly singlet oxygen, are highly cytotoxic and can induce cell death through apoptosis and necrosis by damaging cellular components such as lipids, proteins, and nucleic acids.[5][8]
Key Phenothiazine Derivatives in PDT
Several phenothiazine derivatives have been investigated for their PDT efficacy. Methylene Blue remains the most extensively studied, but newer derivatives are being synthesized to improve properties such as solubility, cellular uptake, and photochemical activity.[9]
Data Presentation: Photophysical and Photobiological Properties
The following tables summarize key quantitative data for selected phenothiazine derivatives.
| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Methylene Blue (MB) | Water | 664 | 686 | 0.52 | [10][11] |
| Methylene Blue (MB) | Ethanol | ~666 | - | ~0.50-0.52 | [8][12] |
| New Methylene Blue (NMB+) | Methanol | - | - | High | [1] |
| Methylene Violet (MV) | Methanol | - | - | High | [1] |
| Toluidine Blue O (TBO) | - | 630 | - | > 0.4 | [8][12] |
| 1,9-dimethyl MB | - | - | - | Increased phototoxicity compared to MB | [4] |
Table 1: Summary of key photophysical properties of selected phenothiazine derivatives.
| Cell Line | Phenothiazine Derivative | IC50 (µM) | Notes | Reference(s) |
| A375 (melanoma) | Fluphenazine (FLU) | 7.04-23.33 | 72h drug exposure, not PDT specific | [13] |
| A375 (melanoma) | CWHM-974 (novel analog) | 1.37-14.03 | 72h drug exposure, not PDT specific | [13] |
| MDA-MB-231 (breast cancer) | Cisplatin (for comparison) | 1.83 (NMB as cytotoxicity marker) | Cisplatin treatment, phenothiazine used as a marker | [14] |
Table 2: In vitro cytotoxicity of selected phenothiazine derivatives. Note: The IC50 values presented are not all specific to photodynamic therapy but provide a reference for the cytotoxic potential of these compounds.
Experimental Protocols
Protocol 1: General In Vitro Phototoxicity Assay
This protocol outlines a general procedure for evaluating the photodynamic efficacy of phenothiazine derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Phenothiazine derivative photosensitizer (PS)
-
Light source with appropriate wavelength for PS excitation (e.g., 660 nm LED array)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Photosensitizer Incubation:
-
Prepare a stock solution of the phenothiazine derivative in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the photosensitizer to each well.
-
Incubate the cells with the photosensitizer for a predetermined period (e.g., 4-24 hours) in the dark.
-
-
Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with 100 µL of PBS to remove any unbound photosensitizer.
-
Irradiation:
-
Add 100 µL of fresh, complete cell culture medium to each well.
-
Expose the cells to a light source at the appropriate wavelength and light dose (e.g., 10 J/cm²). The light dose can be controlled by adjusting the power density and exposure time.
-
Include control groups: no cells, cells with no treatment, cells with light only, and cells with photosensitizer only (dark toxicity).
-
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours in the dark.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 4 hours at 37°C.[15]
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells after PDT.
Materials:
-
Cells treated with phenothiazine PDT as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Following the post-irradiation incubation, collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the plate.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Visualizations
Caption: General experimental workflow for in vitro photodynamic therapy.
Caption: Signaling pathway in Methylene Blue-mediated PDT-induced apoptosis.
Conclusion
Phenothiazine derivatives hold significant promise as photosensitizers for photodynamic therapy. Their efficacy is rooted in their ability to generate cytotoxic reactive oxygen species upon light activation, leading to targeted cell death. Methylene Blue is a well-established example, and ongoing research into novel derivatives aims to further enhance their therapeutic potential. The protocols provided herein offer a framework for the in vitro evaluation of these compounds, which is a critical step in the development of new and improved PDT agents. Further research is warranted to fully elucidate the complex signaling pathways involved and to translate these promising findings into clinical applications.
References
- 1. Comparison of the photophysical properties of three phenothiazine derivatives: transient detection and singlet oxygen production - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylene blue-mediated photodynamic therapy enhances apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methylene Blue-Based Nano and Microparticles: Fabrication and Applications in Photodynamic Therapy [mdpi.com]
- 6. Enhanced Efficacy of Photodynamic Therapy by Coupling a Cell-Penetrating Peptide with Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential of phenothiazinium dyes as cytotoxicity markers in cisplatin-treated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application of Phenothiazines in Organic Electronics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine (PTZ), a sulfur and nitrogen-containing heterocyclic aromatic compound, has emerged as a highly versatile and valuable building block in the field of organic electronics.[1] Its unique "butterfly" non-planar structure, strong electron-donating capabilities, and the ease with which it can be chemically modified make it an attractive component for a wide range of optoelectronic applications.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of phenothiazine derivatives in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
Phenothiazine derivatives are extensively used in OLEDs as hole-transporting materials (HTMs), host materials for phosphorescent and fluorescent emitters, and as emissive materials themselves.[5][6] Their non-planar structure helps to prevent aggregation-caused quenching, leading to improved device performance and stability.[4]
Application Notes:
-
Hole-Transporting Materials (HTMs): The electron-rich nature of the phenothiazine core facilitates efficient hole injection and transport from the anode to the emissive layer.
-
Host Materials: The high triplet energy of some phenothiazine derivatives makes them suitable hosts for phosphorescent emitters, enabling efficient energy transfer and high quantum efficiencies.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By carefully designing donor-acceptor molecules based on phenothiazine, it is possible to achieve a small energy gap between the singlet and triplet excited states, leading to efficient TADF and high internal quantum efficiencies in OLEDs.
Quantitative Data on Phenothiazine-Based OLEDs:
| Material | Application | Max. Brightness (cd/m²) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |
| PY-CA | Blue Emitting Layer | ~2500 | 1.5 | - |
| PY-PH | Green Emitting Layer | 2116 | 0.45 | - |
| PQP | Red Emitting Layer | ~60 | - | - |
| PQM | Orange Emitting Layer | 150 | - | - |
| (PTZ)3 | Doping-free Emitter | - | - | up to 4.33 |
| PTZO2-(PTZ)2 | Doping-free Emitter | - | - | - |
| PTZ-(TPE)2 | Doping-free Emitter | - | - | - |
| PTZO2-(TPE)2 | Doping-free Emitter | - | - | - |
| P1-P7 (co-poly-ynes) | Emitting Layer | up to 1.10 x 10⁴ | - | - |
Data sourced from references[7][8][9][10]. Note: "-" indicates data not specified in the source.
Experimental Protocol: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED using a phenothiazine-based hole-transporting material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Phenothiazine-based hole-transporting material (e.g., a DDPPFPh derivative) dissolved in a suitable organic solvent (e.g., chlorobenzene)[6]
-
Emissive layer material (e.g., a phosphorescent or TADF emitter) dissolved in a compatible solvent
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Cathode material (e.g., LiF/Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Hole-Transporting Layer (HTL) Deposition: Spin-coat the solution of the phenothiazine-based HTM onto the PEDOT:PSS layer. Anneal the film at an optimized temperature to remove residual solvent.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer material on top of the HTL.
-
Electron-Transporting Layer (ETL) and Cathode Deposition: Thermally evaporate the ETL material and the LiF/Al cathode in a high-vacuum chamber (<10⁻⁶ Torr). The deposition rates and thicknesses should be carefully controlled.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
Visualization of OLED Device Architecture:
Caption: A schematic of a typical multi-layer OLED device incorporating a phenothiazine-based hole-transporting layer.
Organic Photovoltaics (OPVs)
In the realm of OPVs, phenothiazine derivatives are primarily utilized as electron donor materials within the active layer of bulk heterojunction (BHJ) solar cells.[11] Their strong electron-donating character, broad absorption spectra, and good hole mobility contribute to efficient light harvesting and charge generation.[11]
Application Notes:
-
Electron Donor Materials: The highest occupied molecular orbital (HOMO) energy level of phenothiazine derivatives can be tuned through chemical modification to align with the lowest unoccupied molecular orbital (LUMO) of fullerene or non-fullerene acceptors, facilitating efficient exciton dissociation.
-
Morphology Control: The non-planar structure of phenothiazine can influence the morphology of the donor-acceptor blend, which is crucial for efficient charge transport and collection.[12]
-
Volatile Solid Additives: Phenothiazine-based small molecules can be used as volatile solid additives to optimize the film morphology of the photoactive layer, leading to enhanced device performance and stability.[12]
Quantitative Data on Phenothiazine-Based OPVs:
| Donor Material | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PM6 | Y6 | 14.57 | - | 25.16 | 70.0 |
| PM6 (with PTz-Et additive) | Y6 | 15.75 | - | 26.05 | 74.6 |
| AZO-I | Perovskite | 12.6 | - | - | - |
| AZO-II | Perovskite | 14.0 | - | - | - |
| PTZ-3 | Dye-Sensitized | 5.53 | 0.71 | - | - |
| PTZ-5 | Dye-Sensitized | 4.43 | 0.64 | - | - |
Data sourced from references[12][13][14]. Note: "-" indicates data not specified in the source.
Experimental Protocol: Fabrication of a Bulk Heterojunction OPV
This protocol describes the fabrication of a conventional architecture OPV device.
Materials:
-
ITO-coated glass substrates
-
PEDOT:PSS solution
-
Phenothiazine-based donor polymer (e.g., PM6)[12]
-
Non-fullerene acceptor (e.g., Y6)[12]
-
Organic solvent (e.g., chloroform)
-
Electron-transporting layer material (e.g., PNDIT-F3N)[12]
-
Metal electrode (e.g., Ag)
Procedure:
-
Substrate Preparation: Clean ITO-coated glass substrates as described in the OLED fabrication protocol.
-
Hole-Transporting Layer: Spin-coat a layer of PEDOT:PSS and anneal.
-
Photoactive Layer Deposition:
-
Prepare a blend solution of the phenothiazine donor polymer and the acceptor in a suitable solvent (e.g., chloroform). The donor:acceptor ratio and total concentration should be optimized.
-
Spin-coat the blend solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox.
-
Anneal the active layer film at an optimized temperature and duration (e.g., 110°C for 10 minutes) to control the morphology.[11]
-
-
Electron-Transporting Layer and Electrode Deposition: Deposit the ETL and the top metal electrode (e.g., Ag) via thermal evaporation in a high-vacuum chamber.
Visualization of OPV Workflow:
Caption: A step-by-step workflow for the fabrication of a phenothiazine-based organic photovoltaic device.
Organic Field-Effect Transistors (OFETs)
Phenothiazine derivatives have been explored as the active semiconductor layer in OFETs.[15] Their ability to form ordered molecular packing in the solid state is beneficial for efficient charge transport.
Application Notes:
-
p-Type Semiconductors: Due to their electron-rich nature, phenothiazine-based materials typically exhibit p-type (hole-transporting) behavior in OFETs.
-
Charge Transport: The charge carrier mobility in phenothiazine-based OFETs is highly dependent on the molecular structure, substituents, and the resulting solid-state packing.
Quantitative Data on Phenothiazine-Based OFETs:
| Material | Polarity | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| PTZ-TCNQ | n-type | - | - | - |
Data sourced from reference[15]. Note: "-" indicates data not specified in the source. The reference indicates a hopping mechanism for charge transport.
Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate and gate dielectric, respectively)
-
Phenothiazine-based organic semiconductor
-
Source and drain electrode material (e.g., Gold)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., piranha etch followed by ultrasonication in deionized water, acetone, and isopropanol).[16]
-
Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (ODTS) to improve the interface quality and promote better molecular ordering of the organic semiconductor.[16]
-
Organic Semiconductor Deposition: Deposit a thin film of the phenothiazine-based semiconductor onto the substrate via thermal evaporation or solution shearing. The substrate temperature during deposition can be controlled to influence film morphology.
-
Source/Drain Electrode Deposition: Use a shadow mask to define the source and drain electrodes and deposit the metal (e.g., Au) via thermal evaporation.
-
Annealing: Post-anneal the device at an optimized temperature to improve crystallinity and device performance.[16]
-
Characterization: Measure the electrical characteristics of the OFET in a probe station under an inert atmosphere.
Visualization of OFET Structure:
Caption: Diagram of a top-contact, bottom-gate organic field-effect transistor (OFET) with a phenothiazine-based active layer.
General Synthesis Protocol: N-Alkylation of Phenothiazine
A common synthetic modification of the phenothiazine core is N-alkylation or N-arylation.[12][17] This protocol provides a general method for N-alkylation.
Materials:
-
Phenothiazine
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Alkyl halide (e.g., bromoethane)
Procedure:
-
Dissolve phenothiazine and potassium hydroxide in DMSO and stir the solution at room temperature for 2 hours.[12]
-
Cool the reaction mixture to 0°C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration and purify by column chromatography to yield the N-alkylated phenothiazine.[12]
Phenothiazine and its derivatives are a class of highly promising materials for organic electronics.[1][3] Their tunable electronic properties, good processability, and versatile synthesis make them suitable for a wide array of applications, from light-emitting diodes and solar cells to field-effect transistors.[1][4] The protocols and data presented here provide a foundation for researchers to explore and innovate with these fascinating molecules in the development of next-generation organic electronic devices.
References
- 1. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Structure-induced optoelectronic properties of phenothiazine-based materials | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-induced optoelectronic properties of phenothiazine-based materials - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC03421E [pubs.rsc.org]
- 5. Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenothiazine and phenothiazine sulfone derivatives: AIE, HTMs for doping free fluorescent and multiple-resonance TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, characterization, and optoelectronic properties of phenothiazine-based organic co-poly-ynes | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparative Studies on the Structure–Performance Relationships of Phenothiazine-Based Organic Dyes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Field Effect Transistors (OFETs) Fabricated from Phenothiazine-TCNQ - 2023 APS March Meeting [archive.aps.org]
- 16. Fabrication and Evaluation of Organic Field-Effect Transistors (OFETs) : Ph-BTBT-10 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenothiazine-Based Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenothiazine derivatives as versatile fluorescent probes in biological imaging. Phenothiazines are a class of heterocyclic compounds with unique photophysical properties, including large Stokes shifts and high quantum yields, making them excellent candidates for the development of sensitive and specific imaging agents.[1] Their distinct "butterfly" conformation helps to minimize fluorescence quenching in aggregated states.[1][2][3] This document details their applications in imaging subcellular organelles, detecting reactive oxygen species (ROS), sensing metal ions, and monitoring enzyme activity. Detailed experimental protocols and data are provided to facilitate the integration of these powerful tools into research workflows.
Applications in Biological Imaging
The adaptable chemical structure of phenothiazine derivatives allows for targeted modifications to achieve specific localization and sensing capabilities, leading to their successful use in a multitude of cellular imaging applications.[1] These probes have been engineered to be "turn-on" or ratiometric, providing a distinct fluorescence signal upon interaction with their target analyte.[4][5]
Subcellular Organelle Imaging
The ability to specifically label and visualize subcellular compartments is crucial for understanding cellular function. Modified phenothiazine derivatives have been developed to target and illuminate specific organelles. For instance, probes like PTZ2N-Mito can selectively accumulate in mitochondria, often driven by the mitochondrial membrane potential.[1] Similarly, other derivatives have been designed for specific imaging of the endoplasmic reticulum.[1]
Detection of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
ROS and RNS are highly reactive molecules that function as signaling molecules at low concentrations but can cause significant cellular damage at high levels.[1] Phenothiazine-based probes offer a highly sensitive and selective means of detecting these species.[1] For example, probes have been designed for the specific detection of hypochlorous acid/hypochlorite (HOCl/OCl-), a key ROS involved in the immune response and various pathologies.[2][6] The detection mechanism often involves the oxidation of the sulfur atom in the phenothiazine core, leading to a change in fluorescence.[2]
Sensing of Metal Ions
Phenothiazine-based probes have been developed for the detection of various biologically important metal ions.[3][4] For instance, specific probes have been synthesized for the selective and sensitive detection of Hg2+, F-, Zn2+, Au3+, and Ag+ ions.[7][8][9] The sensing mechanism typically involves the coordination of the metal ion with heteroatoms (like sulfur and nitrogen) in the probe, leading to a "turn-off" or "turn-on" fluorescent response.[8]
Enzyme Activity Monitoring
Enzyme-activatable probes are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme.[10][11] This "turn-on" mechanism provides high signal-to-background ratios for imaging enzyme activity in living cells. Phenothiazine derivatives have been incorporated into probes for detecting enzymes such as nitroreductase (NTR), which is often overexpressed in hypoxic tumor cells.[2] The general principle involves an enzyme-triggered cleavage of a quenching group from the phenothiazine fluorophore, restoring its fluorescence.[10]
Data Presentation: Properties of Phenothiazine-Based Probes
The following tables summarize the key photophysical and sensing properties of representative phenothiazine-based probes for various biological analytes.
Table 1: Phenothiazine-Based Probes for Reactive Oxygen Species (ROS)
| Probe Name | Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| PDC | ClO⁻ | Not Specified | Not Specified | Not Specified | 16.1 nM | [2] |
| PT-BT | ClO⁻ | Not Specified | Not Specified | Not Specified | 38 nM | [6] |
| PZ-DT | ClO⁻ (after F⁻) | Not Specified | Not Specified | 36.2% | 19.97 nM | [2] |
Table 2: Phenothiazine-Based Probes for Metal Ions
| Probe Name | Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| PZ-DT | F⁻ | Not Specified | >600 | 19.33% | 0.71 µM | [2] |
| Probe P-1 | Hg²⁺ | 450 | 557 (quenched) | Not Specified | Nanomolar range | [7] |
| QT-1 | Sb³⁺ | Not Specified | Not Specified | Not Specified | 0.43 µM | [8] |
Table 3: Phenothiazine-Based Probes for Other Analytes
| Probe Name | Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Reference |
| PBM | Hydrazine | 462 | 623 | 161 | 63.2 nM | [5] |
| PR | H₂S | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| PI-CN | HSO₃⁻/SO₃²⁻ | 320 | 499 | Not Specified | 7.5 nM | [13] |
Experimental Protocols
The following are generalized protocols for the application of phenothiazine-based fluorescent probes in cellular imaging. Specific parameters may need to be optimized for different probes, cell types, and imaging systems.
General Protocol for Live Cell Staining and Imaging
This protocol provides a general procedure for staining live, adherent cells with a cell-permeable phenothiazine-based fluorescent probe.[14]
Materials:
-
Phenothiazine-based fluorescent probe
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the phenothiazine probe in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.[14]
-
Cell Preparation: Seed adherent cells on a glass-bottom dish or chamber slide at an appropriate density to reach 60-80% confluency on the day of the experiment. Incubate the cells in a humidified incubator at 37°C with 5% CO₂.[14]
-
Probe Loading: On the day of the experiment, aspirate the cell culture medium. Wash the cells once with pre-warmed (37°C) PBS. Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium or a suitable imaging buffer to the desired final concentration (typically 1-10 µM). Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.[14]
-
Washing: Aspirate the probe-containing medium and wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess probe.[15]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific probe.[1][15]
Protocol for "Turn-On" Detection of an Endogenous Analyte
This protocol describes the use of a "turn-on" phenothiazine probe to detect an endogenously produced analyte (e.g., ROS or an enzyme product).[1]
Additional Materials:
-
Stimulant to induce analyte production (e.g., phorbol 12-myristate 13-acetate (PMA) to induce ROS production)
-
Inhibitor of analyte production (for control experiments)
Procedure:
-
Cell Culture and Staining: Follow steps 1-3 from the General Protocol for Live Cell Staining and Imaging (3.1).[1]
-
Stimulation: After probe loading, treat the cells with a stimulant to induce the production of the target analyte. Incubate for a time period sufficient to generate a detectable amount of the analyte. For control experiments, cells can be pre-treated with an inhibitor before the addition of the stimulant.[1]
-
Washing and Imaging: Follow steps 4-5 from the General Protocol for Live Cell Staining and Imaging (3.1). Acquire images at different time points after stimulation to monitor the dynamics of analyte production.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of phenothiazine-based fluorescent probes.
Caption: General experimental workflow for benchmarking new fluorescent probes.
Caption: Simplified signaling pathway for a 'turn-on' phenothiazine-based probe.
Caption: Workflow for imaging endogenous ROS production with a phenothiazine probe.
Important Considerations
-
Phototoxicity: Phenothiazine derivatives can be phototoxic, leading to the generation of reactive oxygen species upon illumination, which can damage cells.[14][16] It is crucial to use the lowest possible excitation light intensity and exposure time during imaging.[14]
-
Probe Concentration: The optimal probe concentration should be carefully determined. High concentrations can lead to cytotoxicity or probe aggregation, resulting in artifacts.[14]
-
Controls: Appropriate controls are essential for interpreting the results. These include unstained cells, cells treated with the probe but not the stimulant, and cells treated with an inhibitor of the target analyte or enzyme.
-
Probe Specificity: While many probes are designed for high selectivity, it is important to validate their specificity in the experimental system being used.[6]
By following these guidelines and protocols, researchers can effectively utilize phenothiazine-based probes for a wide range of biological imaging applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of small-molecule fluorescent probes based on phenothiazine and its derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenothiazine-based fluorescence probe for ratiometric imaging of hydrazine in living cells with remarkable Stokes shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A unique phenothiazine-based fluorescent probe using benzothiazolium as a reactivity regulator for the specific detection of hypochlorite in drinking water and living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activatable fluorescent probes for in situ imaging of enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. A phenothiazine-based turn-on fluorescent probe for the selective detection of hydrogen sulfide in food, live cells and animals - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Phenothiazine and semi-cyanine based colorimetric and fluorescent probes for detection of sulfites in solutions and in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Photosensitization of biomolecules by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phenothiazine-Containing Polymers for Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of phenothiazine-containing polymers and their application in the development of electrochemical and optical biosensors. The unique redox properties of the phenothiazine moiety make these polymers excellent candidates for mediating electron transfer and generating signals in response to biological events.
Introduction to Phenothiazine-Containing Polymers in Biosensing
Phenothiazine and its derivatives are heterocyclic compounds known for their robust electrochemical activity and ability to act as efficient redox mediators. When polymerized, these properties are conferred to the resulting polymer, creating a stable and versatile platform for biosensor construction. Phenothiazine-containing polymers can be synthesized through both chemical and electrochemical methods, allowing for tunable properties and controlled deposition onto electrode surfaces. Their primary applications in biosensing involve the detection of key biomarkers such as glucose, hydrogen peroxide, dopamine, and uric acid.
The general mechanism for their function in enzymatic biosensors involves the polymer facilitating electron transfer between the active site of an immobilized enzyme and the electrode surface. This mediated electron transfer allows for the sensitive detection of the enzymatic reaction product at lower potentials, minimizing interferences from other electroactive species in the sample.
Synthesis of Phenothiazine Monomers and Polymers
Chemical Synthesis of N-Functionalized Phenothiazine Monomers
Protocol 1: Synthesis of 10-Alkyl-10H-phenothiazine-3-carbaldehyde
This protocol describes the synthesis of an aldehyde-functionalized phenothiazine monomer, which can be further modified or used in polymerization.
Materials:
-
10H-phenothiazine
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
N-Alkylation:
-
In a round-bottom flask, dissolve 10H-phenothiazine in DMF.
-
Add powdered KOH to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture in an ice bath and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into cold water to precipitate the N-alkylated phenothiazine.
-
Filter, wash with water, and dry the product.
-
-
Vilsmeier-Haack Formylation:
-
In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF in an ice bath.
-
Add the N-alkylated phenothiazine to the Vilsmeier reagent.
-
Heat the mixture at 90°C for 3-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the crude product, wash with water, and recrystallize from ethanol to obtain 10-alkyl-10H-phenothiazine-3-carbaldehyde.
-
Oxidative Chemical Polymerization of Phenothiazine
Protocol 2: Synthesis of Poly(phenothiazine) using Ferric Chloride (FeCl₃)
This protocol details the synthesis of poly(phenothiazine) via oxidative coupling using FeCl₃ as the oxidant.[1][2][3][4]
Materials:
-
Phenothiazine monomer (e.g., 10H-phenothiazine or N-substituted phenothiazine)
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol
-
Standard glassware for polymerization under inert atmosphere (Schlenk flask, etc.)
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenothiazine monomer in anhydrous chloroform.
-
In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform. A typical molar ratio of FeCl₃ to monomer is 4:1.[4]
-
Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature.
-
Continue stirring the reaction mixture for 24 hours at room temperature. The polymer will precipitate as a dark powder.
-
Terminate the polymerization by adding methanol to the reaction mixture.
-
Filter the polymer precipitate and wash it extensively with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.[4]
-
Wash the polymer with water and then with a dilute ammonium hydroxide solution to remove any iron ions complexed with the polymer.
-
Finally, wash again with methanol and dry the poly(phenothiazine) product under vacuum.
Electrochemical Polymerization of Phenothiazine
Protocol 3: Electropolymerization of a Phenothiazine Derivative on a Glassy Carbon Electrode (GCE)
This protocol describes the in-situ formation of a poly(phenothiazine) film on an electrode surface.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Platinum wire (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Phenothiazine monomer (e.g., Methylene Blue, Thionine)
-
Supporting electrolyte solution (e.g., 0.1 M H₂SO₄ or phosphate buffer solution)
-
Polishing materials for GCE (alumina slurry or diamond paste)
Procedure:
-
Electrode Pretreatment:
-
Polish the GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the GCE in ethanol and deionized water for 2 minutes each to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization:
-
Prepare a solution of the phenothiazine monomer (e.g., 1 mM Methylene Blue) in the supporting electrolyte (e.g., 0.1 M Na₂SO₄ at pH 2.0).[5]
-
Assemble the three-electrode system in the electrochemical cell containing the monomer solution.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15-20 cycles) in a potential window where the monomer is oxidized (e.g., -0.5 V to +0.7 V vs. Ag/AgCl).[5]
-
With each cycle, a polymer film will grow on the GCE surface, as evidenced by an increase in the peak currents.
-
After polymerization, rinse the modified electrode with deionized water and allow it to dry.
-
Fabrication of Phenothiazine Polymer-Based Biosensors
Enzyme Immobilization
Protocol 4: Covalent Immobilization of Glucose Oxidase (GOx) on a Poly(phenothiazine) Modified Electrode
This protocol outlines the covalent attachment of an enzyme to a functionalized poly(phenothiazine) film. This requires a polymer with available functional groups (e.g., carboxyl or amino groups).
Materials:
-
Poly(phenothiazine)-modified electrode with carboxyl groups
-
Glucose Oxidase (GOx)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate buffer solution (PBS, pH 7.4)
-
MES buffer (pH 6.0)
Procedure:
-
Activation of Carboxyl Groups:
-
Immerse the poly(phenothiazine)-modified electrode in a freshly prepared aqueous solution of EDC (e.g., 52 mM) and NHS (e.g., 430 mM) in MES buffer for 1 hour at room temperature to activate the surface carboxyl groups.[6]
-
Rinse the electrode with MES buffer to remove excess EDC and NHS.
-
-
Enzyme Immobilization:
-
Immediately immerse the activated electrode in a solution of GOx (e.g., 8.7 mg/mL) in PBS for 2-4 hours at 4°C.[6][7] The primary amine groups on the enzyme will react with the activated carboxyl groups on the polymer surface to form stable amide bonds.
-
Rinse the electrode with PBS to remove any non-covalently bound enzyme.
-
Store the enzyme-modified electrode in PBS at 4°C when not in use.
-
Signaling Pathways and Experimental Workflows
Electrochemical Biosensor Signaling Pathway
The signaling mechanism in an amperometric biosensor based on a phenothiazine-containing polymer and an oxidase enzyme (e.g., glucose oxidase) typically follows these steps:
-
The substrate (e.g., glucose) is oxidized by the enzyme (GOx), which is reduced in the process.
-
The reduced enzyme is then re-oxidized by the poly(phenothiazine) mediator.
-
The now-reduced poly(phenothiazine) is electrochemically re-oxidized at the electrode surface, generating a current that is proportional to the substrate concentration.
Caption: Amperometric biosensor signaling pathway.
Experimental Workflow for Biosensor Fabrication and Testing
The overall workflow for creating and evaluating a phenothiazine polymer-based biosensor is outlined below.
Caption: Biosensor fabrication and testing workflow.
Data Presentation: Performance of Phenothiazine-Based Biosensors
The performance of various biosensors utilizing phenothiazine-containing polymers is summarized below.
| Analyte | Polymer/Mediator | Bioreceptor | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Glucose | Poly(methylene blue) | Glucose Oxidase (GOx) | Amperometric | 0.01 - 1 mM | 9.6 µM | [8] |
| Poly(thionine) | Glucose Oxidase (GOx) | Amperometric | Not specified | Not specified | [9] | |
| LIGE-based | Glucose Oxidase (GOx) | Amperometric | 0 - 8 mM | 0.431 mM | [10] | |
| Cu₂O NPs | Glucose Oxidase (GOx) | Colorimetric | 0.28–2.8 mM | 1.37 µM | [11] | |
| Hydrogen Peroxide | Poly(aniline-co-acrylic acid) | None (Enzyme-free) | Amperometric | 0.04 - 12 mM | Not specified | [9] |
| Phenothiazine-Schiff base | None (Fluorescent probe) | Fluorometric | Not specified | 1.96 x 10⁻⁷ M | [7] | |
| Polyaniline | Horseradish Peroxidase (HRP) | Conductometric | 0.7 nM - 1 µM | 0.7 nM | [4] | |
| Uric Acid | Poly(3,7-bis(4-aminophenylamino) phenothiazin-5-ium chloride) | Uricase | Amperometric | 10 nM - 20 µM | 4 nM | [9] |
| Cuprous oxide/Ferrocene | Uricase | Amperometric | 0.1 - 1000 µM | 0.0596 µM | [12] | |
| Urate Oxidase/Metalloporphyrins | Urate Oxidase | Optical | Not specified | Not specified | [13] | |
| Gold-coated optical fiber | Uricase | Plasmonic | Not specified | Not specified | [14] | |
| Dopamine | PEDOT:PSS | None (OECT) | Amperometric | Not specified | < 5 nM | [15] |
| Graphene-based | None | Amperometric | 55 pM - 50 µM | 1 nM | [16] | |
| Tyrosinase-based | Tyrosinase | Amperometric | 2 - 30 µM | 0.43 µM | [5] | |
| Dual-gate FET | None | Potentiometric | 10 fM - 1 µM | Not specified | [17] |
Conclusion and Future Perspectives
Phenothiazine-containing polymers offer a robust and versatile platform for the development of highly sensitive and selective biosensors. The ease of synthesis, tunable properties, and excellent electrochemical characteristics make them suitable for a wide range of applications in clinical diagnostics, environmental monitoring, and drug development. Future research may focus on the development of novel phenothiazine monomers with enhanced biocompatibility and conductivity, as well as the integration of these polymers into multiplexed biosensing arrays and wearable sensor technologies. The combination of phenothiazine polymers with nanomaterials such as graphene and metal nanoparticles holds significant promise for further enhancing the performance and miniaturization of these biosensing devices.
References
- 1. rloginconsulting.com [rloginconsulting.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iranarze.ir [iranarze.ir]
- 7. Covalent immobilization of glucose oxidase on the surface of polyaniline films graft copolymerized with acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. A highly sensitive uric acid electrochemical biosensor based on a nano-cube cuprous oxide/ferrocene/uricase modified glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optical Urate Biosensor Based on Urate Oxidase and Long-Lifetime Metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic Plasmonic Optical Fiber Biosensor for Uric Acid Detection | EPJ Web of Conferences [epj-conferences.org]
- 15. Highly sensitive dopamine biosensors based on organic electrochemical transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for Phenothiazine Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis, purification, and characterization of phenothiazine, a core heterocyclic scaffold in many pharmaceutical agents. The methodologies outlined are based on established and modern synthetic routes, offering flexibility for various research and development applications.
Synthesis of Phenothiazine
Phenothiazine and its derivatives can be synthesized through several key methods. Below are detailed protocols for the classic Bernthsen synthesis, the versatile Smiles rearrangement, and the modern Buchwald-Hartwig amination and a domino iron-catalyzed reaction.
Bernthsen Synthesis (Iodine-Catalyzed)
The Bernthsen synthesis is the foundational method for preparing the phenothiazine core by reacting diphenylamine with sulfur at high temperatures. The use of a catalyst like iodine allows for improved reaction conditions.[1]
Experimental Protocol:
A mixture of diphenylamine and sulfur is heated, leading to thionation and cyclization to form the phenothiazine ring.
-
dot
Caption: Bernthsen synthesis of phenothiazine.
Table 1: Reagents and Conditions for Bernthsen Synthesis
| Reagent/Parameter | Quantity/Value | Molar Ratio/Notes |
| Diphenylamine | 11.0 g | 1 equivalent |
| Sulfur | 4.0 g | ~2 equivalents |
| Anhydrous Aluminum Chloride | 1.6 g | Catalytic amount (can be used instead of iodine) |
| Temperature | 140-150 °C | - |
| Reaction Time | Until H₂S evolution ceases | Typically a few hours |
| Expected Yield | ~93% (reported for a similar procedure)[2] | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine diphenylamine, sulfur, and a catalytic amount of iodine (or anhydrous aluminum chloride).
-
Heat the mixture in an oil bath or heating mantle to 140-150 °C. The mixture will melt and the reaction will commence, evidenced by the evolution of hydrogen sulfide gas (Caution: highly toxic, perform in a well-ventilated fume hood with appropriate scrubbing).
-
Maintain the temperature until the evolution of hydrogen sulfide ceases.
-
Allow the reaction mixture to cool and solidify.
-
The crude product can be purified by recrystallization.
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution used to synthesize substituted phenothiazines.[3]
Experimental Protocol:
This protocol describes the synthesis of a phenothiazine derivative via the Smiles rearrangement of a 2-formamido-2'-nitrodiphenylsulfide intermediate.[4]
-
dot
Caption: Smiles rearrangement workflow.
Table 2: Reagents and Conditions for Smiles Rearrangement
| Step | Reagent/Parameter | Quantity/Value | Notes |
| Formylation | 2-Amino-2'-nitrodiphenylsulfide | 1 equivalent | Starting material |
| 90% Formic Acid | Excess | Reagent and solvent | |
| Temperature | 90-100 °C | - | |
| Reaction Time | 2 hours | - | |
| Rearrangement | 2-Formamido-2'-nitrodiphenylsulfide | 1 equivalent | Intermediate from formylation |
| Alcoholic Potassium Hydroxide | Excess | Base for rearrangement | |
| Temperature | Reflux | - | |
| Reaction Time | Varies | Monitored by TLC |
Procedure:
-
Formylation: Reflux the 2-amino-2'-nitrodiphenylsulfide in 90% formic acid for 2 hours. Cool the reaction mixture and pour it into water to precipitate the formylated product. Collect the solid by filtration and wash with water.
-
Smiles Rearrangement: Dissolve the dried 2-formamido-2'-nitrodiphenylsulfide in an alcoholic solution of potassium hydroxide and reflux the mixture. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid to precipitate the phenothiazine derivative.
-
Collect the product by filtration and purify as necessary.
Buchwald-Hartwig Amination
This modern cross-coupling reaction is a powerful method for the N-arylation of phenothiazine, allowing for the synthesis of a wide range of derivatives.[5][6]
Experimental Protocol:
This protocol outlines the palladium-catalyzed coupling of phenothiazine with an aryl halide.[6]
-
dot
Caption: Buchwald-Hartwig amination workflow.
Table 3: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Example Substance/Value | Molar Ratio/Notes |
| Phenothiazine Derivative | 3-chloro-1-azaphenothiazine | 1 equivalent |
| Amine | Substituted aniline | 1.2 equivalents |
| Palladium Catalyst | Palladium(II) acetate [Pd(OAc)₂] | Catalytic amount |
| Ligand | 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine | Catalytic amount |
| Base | Potassium carbonate (K₂CO₃) | Excess |
| Solvent | tert-Butanol (t-BuOH) | - |
| Temperature | 110 °C | - |
| Yield | Good to excellent | - |
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the phenothiazine derivative, the amine, palladium acetate, the ligand, and potassium carbonate.
-
Add tert-butanol as the solvent.
-
Heat the reaction mixture to 110 °C and stir until the starting materials are consumed (monitor by TLC).
-
After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Domino Iron-Catalyzed C-S/C-N Cross-Coupling
This environmentally benign method utilizes an iron catalyst for the tandem C-S/C-N cross-coupling to synthesize phenothiazines.[7]
Experimental Protocol:
A tandem iron-catalyzed reaction between an N-(2-mercaptophenyl)acetamide and a 1,2-dihaloarene.[7]
-
dot
Caption: Iron-catalyzed domino synthesis.
Table 4: Reagents and Conditions for Iron-Catalyzed Synthesis
| Reagent/Parameter | Example Substance/Value | Molar Ratio/Notes |
| Aryl Halide | 1,2-dibromobenzene | 1 equivalent |
| Amine/Thiol | N-(2-mercaptophenyl)acetamide | 1.2 equivalents |
| Iron Catalyst | FeSO₄·7H₂O | Catalytic amount |
| Ligand | 1,10-phenanthroline | Catalytic amount |
| Base | Potassium tert-butoxide (KOtBu) | Excess |
| Solvent | Dimethylformamide (DMF) | - |
| Temperature | 135 °C | - |
| Reported Yield | 73% | - |
Procedure:
-
In a reaction vessel under an inert atmosphere, combine N-(2-mercaptophenyl)acetamide, 1,2-dibromobenzene, FeSO₄·7H₂O, 1,10-phenanthroline, and KOtBu.
-
Add DMF as the solvent.
-
Heat the mixture to 135 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction, dilute with an organic solvent, and wash with water to remove DMF and salts.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Purification of Phenothiazine
The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Recrystallization
Recrystallization is a common and effective method for purifying solid phenothiazine.[2][8]
Experimental Protocol:
-
dot
Caption: Recrystallization workflow for phenothiazine.
Table 5: Recrystallization Parameters
| Parameter | Value/Solvent | Notes |
| Primary Solvent | Ethanol | A common and effective solvent. |
| Solvent Pair (optional) | Ethanol/Water | Can be used to adjust polarity. |
| Decolorizing Agent (optional) | Activated Charcoal | To remove colored impurities. |
| Cooling Method | Slow cooling at room temperature, followed by an ice bath. | Promotes the formation of larger, purer crystals. |
Procedure:
-
Place the crude phenothiazine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should begin to form.
-
Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Column Chromatography
Column chromatography is useful for separating phenothiazine derivatives from byproducts with different polarities.[9][10]
Experimental Protocol:
-
dot
Caption: Column chromatography workflow.
Table 6: Column Chromatography Parameters
| Parameter | Value/Material | Notes |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Standard adsorbent. |
| Mobile Phase | Hexane/Ethyl Acetate | A common solvent system; the ratio is adjusted based on the polarity of the compound. |
| Loading Method | Dry loading or wet loading | Dry loading is often preferred for better resolution. |
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel (dry loading), then carefully add it to the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Sublimation
Sublimation is an effective purification method for thermally stable, non-volatile solids.[11][12]
Experimental Protocol:
-
dot
Caption: Sublimation purification workflow.
Procedure (Atmospheric Pressure):
-
Place the crude, dry phenothiazine in the bottom of a sublimation apparatus (e.g., a petri dish).
-
Place a cold surface (e.g., another petri dish filled with ice water) on top.
-
Gently heat the bottom of the apparatus on a hot plate.
-
The phenothiazine will sublime and deposit as pure crystals on the cold surface.
-
Once the sublimation is complete, carefully remove the heat and allow the apparatus to cool completely.
-
Scrape the purified crystals from the cold surface.
Characterization
The synthesized and purified phenothiazine should be characterized to confirm its identity and purity using standard analytical techniques.
Table 7: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Chemical shifts and coupling constants consistent with the phenothiazine structure. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic peaks for N-H stretching (around 3340 cm⁻¹), aromatic C-H, and the heterocyclic ring vibrations. |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the calculated molecular weight of phenothiazine. |
| Melting Point | Purity Assessment | A sharp melting point around 185 °C for pure phenothiazine. |
Signaling Pathway
Phenothiazines, particularly in their role as antipsychotics, primarily act as antagonists at dopamine receptors, specifically the D2 receptor. This antagonism modulates downstream signaling pathways.
-
dot
Caption: Phenothiazine antagonism of the D2 receptor.
Phenothiazines competitively block the binding of dopamine to the D2 receptor.[13] In its active state, the D2 receptor is coupled to an inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity. By blocking this receptor, phenothiazines prevent the inhibitory effect of dopamine, thereby modulating downstream signaling cascades involved in neurotransmission.[14]
References
- 1. jmedchem.com [jmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3004028A - Preparation of phenothiazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpdt.com [ijpdt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Phenothiazine-Based Neuroleptic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of phenothiazine-based drugs with neuroleptic activity. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel phenothiazine derivatives targeting psychotic disorders such as schizophrenia.
Introduction: Phenothiazines as a Cornerstone of Antipsychotic Therapy
Phenothiazines were among the first effective treatments for schizophrenia and remain a critical class of antipsychotic agents.[1] Their therapeutic effects are primarily attributed to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain.[2] The development of new phenothiazine-based drugs focuses on optimizing their efficacy, particularly for the negative and cognitive symptoms of schizophrenia, while minimizing the motor side effects (extrapyramidal symptoms) associated with D2 receptor blockade in the nigrostriatal pathway.[3][4]
Structure-Activity Relationships (SAR) of Phenothiazine Derivatives
The neuroleptic activity of phenothiazine derivatives is intricately linked to their chemical structure. Key structural modifications that influence potency and side-effect profiles include substitutions at the 2-position of the phenothiazine ring and the nature of the side chain at the N-10 position.[2]
-
Substitution at the 2-Position: The presence of an electron-withdrawing group at this position, such as a trifluoromethyl (-CF3) or a halogen (-Cl), is crucial for potent antipsychotic activity.[2] The trifluoromethyl group generally confers greater potency than a chlorine atom.
-
Side Chain at the N-10 Position: A three-carbon alkyl chain separating the phenothiazine nitrogen from the terminal amine is optimal for neuroleptic activity. The nature of the terminal amine group also significantly impacts potency, with the general order being piperazine > piperidine > aliphatic amine.[2]
Table 1: In Vitro Binding Affinities (Ki in nM) of Selected Phenothiazines and other Antipsychotics at Dopamine D2 and Serotonin 5-HT2A Receptors
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) |
| Phenothiazines | ||
| Chlorpromazine | 1.0 - 3.5 | 1.9 - 13 |
| Fluphenazine | 0.4 - 1.1 | 4.8 - 40 |
| Perphenazine | 0.3 - 1.0 | 3.0 - 20 |
| Thioridazine | 3.5 - 10 | 2.5 - 15 |
| Trifluoperazine | 0.8 - 2.0 | 10 - 100 |
| Promethazine | ~180 | 2.0 |
| Other Antipsychotics | ||
| Haloperidol | 0.5 - 1.5 | 20 - 200 |
| Clozapine | 100 - 300 | 5.0 - 20 |
| Olanzapine | 2.0 - 10 | 1.0 - 4.0 |
| Risperidone | 1.5 - 5.0 | 0.1 - 0.5 |
Note: Ki values are compiled from various sources and may vary depending on experimental conditions. This table serves as a comparative guide.
Key Signaling Pathways in Neuroleptic Activity
The primary mechanism of action of phenothiazine-based antipsychotics is the blockade of the dopamine D2 receptor. This G-protein coupled receptor (GPCR) signals through two main pathways: a G-protein dependent pathway that inhibits adenylyl cyclase and a G-protein independent pathway mediated by β-arrestin. Understanding these pathways is crucial for designing drugs with improved therapeutic profiles.
Experimental Protocols
The following protocols describe key in vitro and in vivo assays for evaluating the neuroleptic potential of novel phenothiazine derivatives.
In Vitro Assay: Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Test phenothiazine compounds.
-
Non-specific agent: 10 µM Haloperidol or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test phenothiazine compounds in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone), and cell membranes.
-
Non-specific Binding: Non-specific agent, radioligand, and cell membranes.
-
Competitive Binding: Test compound dilutions, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average non-specific binding CPM from the average total binding CPM.
-
For each concentration of the test compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assay: Catalepsy Test in Rats
This test assesses the potential of a compound to induce extrapyramidal side effects by measuring the time a rat maintains an externally imposed posture.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Test phenothiazine compounds and vehicle control.
-
Haloperidol (positive control, 1 mg/kg).
-
A horizontal bar (approximately 0.5 cm in diameter) raised 9 cm from the base.
-
Stopwatch.
Procedure:
-
Administer the test compound, vehicle, or haloperidol to the rats via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time the rat remains in this position (descent latency).
-
The test is terminated if the rat removes one or both paws from the bar or after a pre-determined cut-off time (e.g., 180 seconds).
-
Record the descent latency for each rat.
Data Analysis:
-
Compare the mean descent latency of the test compound-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant increase in descent latency indicates cataleptic-like effects.
In Vivo Assay: Amphetamine-Induced Stereotypy in Rats
This model is used to screen for antipsychotic potential by assessing a compound's ability to block the stereotypic behaviors induced by amphetamine, a dopamine-releasing agent.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
Test phenothiazine compounds and vehicle control.
-
d-Amphetamine sulfate (2.5-5 mg/kg).
-
Observation cages (e.g., clear Plexiglas cages).
Procedure:
-
Acclimatize the rats to the observation cages for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle to the rats (i.p. or s.c.).
-
After a pre-treatment period (e.g., 30-60 minutes), administer d-amphetamine (s.c.).
-
Immediately place the rats back into the observation cages and record their behavior for a period of 60-90 minutes.
-
Score the intensity of stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) using a rating scale.
Stereotypy Rating Scale:
-
0: Asleep or stationary.
-
1: Active, but no stereotyped behaviors.
-
2: Stereotyped head movements (bobbing, weaving).
-
3: Stereotyped sniffing, licking, or gnawing of the cage.
-
4: Continuous licking or gnawing of a specific area.
Data Analysis:
-
Calculate the mean stereotypy score for each group at each time point.
-
Compare the scores of the test compound-treated groups with the amphetamine-only group. A significant reduction in stereotypy scores indicates potential antipsychotic activity.
Drug Discovery and Development Workflow
The development of a novel phenothiazine-based neuroleptic follows a structured workflow from initial discovery to preclinical and clinical evaluation.
Conclusion
The development of novel phenothiazine-based neuroleptics remains a promising avenue for improving the treatment of psychotic disorders. By leveraging a deep understanding of structure-activity relationships, employing robust in vitro and in vivo screening assays, and elucidating the underlying signaling pathways, researchers can design next-generation antipsychotics with enhanced efficacy and a more favorable side-effect profile. These application notes and protocols provide a foundational framework to guide these drug discovery efforts.
References
- 1. Antipsychotic - Wikipedia [en.wikipedia.org]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Phenothiazines in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenothiazines in the treatment and study of schizophrenia. This document includes detailed information on their mechanism of action, clinical applications, and key experimental protocols relevant to their evaluation.
Introduction to Phenothiazines in Schizophrenia Treatment
Phenothiazines were among the first effective pharmacological treatments for schizophrenia, revolutionizing the management of psychotic disorders.[1][2] Introduced in the 1950s, these first-generation or "typical" antipsychotics primarily function by antagonizing dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to be hyperactive in schizophrenia.[1][3][4] This action helps to alleviate the positive symptoms of the disorder, such as hallucinations and delusions.[4][5] While newer, "atypical" antipsychotics have been developed, phenothiazines, like chlorpromazine, remain on the WHO Essential Medicines List and are still widely used globally.[5]
Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary antipsychotic effect of phenothiazines is attributed to their blockade of D2 dopamine receptors.[1][6][7] In schizophrenia, an excess of dopamine in the mesolimbic pathway is associated with the positive symptoms of psychosis.[3][4] By blocking these receptors, phenothiazines reduce dopaminergic neurotransmission, leading to a reduction in these symptoms.[5] However, their lack of selectivity for dopamine pathways can lead to significant side effects. Blockade of D2 receptors in the nigrostriatal pathway, for instance, is associated with extrapyramidal symptoms (EPS), which are drug-induced movement disorders.[3]
The following diagram illustrates the simplified signaling pathway of dopamine and the action of phenothiazines.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpromazine dose for people with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
phenothiazine derivatives as antimicrobial agents
Efflux Pump Inhibition Assay
This protocol describes a method to assess the ability of phenothiazine derivatives to inhibit bacterial efflux pumps using the fluorescent dye ethidium bromide (EtBr), a known efflux pump substrate.
Materials:
-
Phenothiazine derivative
-
Bacterial strain known to overexpress efflux pumps (e.g., Staphylococcus aureus SA-1199B)
-
Ethidium bromide (EtBr) solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control for efflux inhibition
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorometric plate reader
Procedure:
-
Bacterial Culture: a. Culture the bacterial strain overnight in a suitable broth medium. b. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Loading with Ethidium Bromide: a. Add EtBr to the bacterial suspension at a final concentration that allows for a detectable fluorescence signal (e.g., 1-2 µg/mL). b. Incubate the suspension to allow for EtBr uptake.
-
Efflux Assay: a. Aliquot the EtBr-loaded bacterial suspension into the wells of a 96-well plate. b. Add the phenothiazine derivative at various concentrations to the wells. Include wells with CCCP as a positive control and wells with no inhibitor as a negative control. c. Immediately place the plate in a fluorometric plate reader.
-
Data Acquisition: a. Measure the fluorescence (e.g., excitation at 530 nm, emission at 600 nm) over time. b. A decrease in fluorescence indicates the efflux of EtBr from the cells. Inhibition of efflux will result in a slower rate of fluorescence decrease compared to the negative control.
-
Data Analysis: a. Plot fluorescence versus time for each concentration of the phenothiazine derivative. b. Calculate the percentage of efflux inhibition relative to the controls.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a method for evaluating the antiviral activity of phenothiazine derivatives against viruses that form plaques in cell culture, such as coronaviruses.
Materials:
-
Phenothiazine derivative
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Agarose or methylcellulose for overlay
-
Crystal violet solution for staining
Procedure:
-
Cell Seeding: a. Seed the host cells in 6-well or 12-well plates and grow to confluence.
-
Virus Infection: a. Wash the confluent cell monolayers with PBS. b. Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). c. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment with Phenothiazine Derivative: a. After adsorption, remove the viral inoculum. b. Overlay the cells with a semi-solid medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose) containing various concentrations of the phenothiazine derivative.
-
Incubation: a. Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days).
-
Plaque Visualization and Counting: a. After incubation, fix the cells (e.g., with 4% formaldehyde). b. Remove the overlay and stain the cells with crystal violet solution. c. Count the number of plaques in each well.
-
Data Analysis: a. Calculate the percentage of plaque reduction for each concentration of the phenothiazine derivative compared to the untreated virus control. b. Determine the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%.
Antiparasitic Activity Assay (Plasmodium falciparum)
This protocol describes an in vitro method to assess the activity of phenothiazine derivatives against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
Phenothiazine derivative
-
Chloroquine-sensitive or -resistant strain of P. falciparum
-
Human erythrocytes (type O+)
-
RPMI-1640 medium supplemented with human serum or Albumax
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Scintillation counter
Procedure:
-
Parasite Culture: a. Maintain asynchronous cultures of P. falciparum in human erythrocytes in supplemented RPMI-1640 medium.
-
Drug Plate Preparation: a. Prepare serial dilutions of the phenothiazine derivative in the culture medium in a 96-well plate.
-
Assay Setup: a. Add parasitized erythrocytes (at a starting parasitemia of ~0.5%) to each well. b. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Incubation: a. Incubate the plates for 24 hours in a humidified incubator with the specified gas mixture at 37°C.
-
Radiolabeling: a. Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: a. Harvest the cells onto a filter mat using a cell harvester. b. Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Data Analysis: a. The amount of incorporated radioactivity is proportional to parasite growth. b. Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the phenothiazine derivative that reduces [³H]-hypoxanthine incorporation by 50% compared to the drug-free control.
Signaling Pathways and Mechanisms of Action
Bacterial Efflux Pump Inhibition
Phenothiazine derivatives can inhibit bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, conferring resistance. By blocking these pumps, phenothiazines can restore the efficacy of conventional antibiotics.
Caption: Inhibition of a bacterial efflux pump by a phenothiazine derivative.
Antifungal Mechanism via Calmodulin Inhibition
In fungi, some phenothiazine derivatives are thought to exert their effect by inhibiting calmodulin, a calcium-binding protein involved in various signaling pathways crucial for fungal growth and virulence.
Caption: Antifungal mechanism of phenothiazine derivatives via calmodulin inhibition.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial potential of novel phenothiazine derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asymmetric Phenothiazines
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of asymmetric phenothiazines.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the synthesis of asymmetric phenothiazines? A1: The primary challenges include controlling regioselectivity, preventing unwanted side reactions, and overcoming purification difficulties.[1][2] The phenothiazine scaffold is highly reactive, which can lead to competing side reactions and compromise the regioselective functionalization required for targeted derivatives.[1] Key issues often encountered are low yields, the formation of oxidized byproducts like sulfoxides, and incomplete reactions.[2]
Q2: How can I minimize the formation of sulfoxide and sulfone byproducts during synthesis? A2: The sulfur atom in the phenothiazine core is susceptible to oxidation.[2] To minimize the formation of sulfoxide and sulfone byproducts, it is critical to conduct reactions under an inert atmosphere, such as nitrogen or argon.[2] The choice of reagents and reaction conditions is also vital. Using milder oxidizing agents and optimizing reaction times and temperatures can favor the formation of the desired product over its oxidized counterparts.[2]
Q3: What is the Smiles rearrangement, and why is it a key strategy in phenothiazine synthesis? A3: The Smiles rearrangement is a crucial intramolecular nucleophilic aromatic substitution reaction used to construct the phenothiazine tricycle.[2][3] It is a historically significant and effective method that typically involves the cyclization of a 2-((2-aminophenyl)thio)benzoic acid or a related 2-amino-2'-nitrodiphenylsulfide derivative.[2][3][4] This reaction is fundamental for creating a diverse range of substituted phenothiazine cores.[3]
Q4: I am observing a complex mixture of products in my N-alkylation or N-arylation reaction. What is the likely cause? A4: N-functionalization of the phenothiazine core can lead to product mixtures due to the molecule's reactivity. For N-alkylation, the choice of base, solvent, and alkylating agent is critical. Strong bases may cause deprotonation at undesired positions, leading to side reactions.[2] For N-arylation, particularly in transition metal-catalyzed reactions like the Buchwald-Hartwig amination, issues with the catalyst system, ligands, or reaction conditions can lead to low yields or unexpected products.[5][6]
Q5: What are the advantages of using modern transition metal-catalyzed methods over classical approaches? A5: Modern methods, such as palladium-catalyzed Buchwald-Hartwig amination, offer significant advantages in terms of regioselectivity, functional group tolerance, and scalability.[1] These catalysts activate specific bonds, allowing for selective bond formation under milder conditions than classical methods, which often suffer from poor regioselectivity and the production of toxic byproducts like H₂S.[1][7]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Low yields are a common frustration in the multi-step synthesis of phenothiazine derivatives. Use the following guide to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Reaction Conditions:
-
Temperature: Inconsistent or excessively high temperatures (often 140-200°C in classical syntheses) can promote decomposition and tar formation.[5] Ensure stable temperature control using an oil bath or regulated heating mantle.
-
Atmosphere: The phenothiazine core can oxidize.[2] Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of sulfoxide byproducts.[2]
-
Reaction Time: Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal duration. Both incomplete and prolonged reactions can reduce yields.[2]
-
-
Check Reagents and Stoichiometry:
-
Evaluate Workup and Purification:
-
Significant product loss can occur during extraction, filtration, and chromatography.[2] Review each step of your purification process for potential sources of loss.
-
Caption: A logical workflow to diagnose and address causes of low reaction yields.
Problem 2: Poor Regioselectivity in Aromatic Functionalization
Achieving functionalization at a specific position on the phenothiazine ring is challenging due to multiple reactive sites.[2]
Key Considerations for Improving Regioselectivity:
-
Directing Groups: The electronic properties of existing substituents on the rings will direct incoming groups. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.
-
Steric Hindrance: Bulky substituents can physically block access to nearby positions, favoring reactions at less hindered sites.[2]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity.[2]
-
Catalyst/Ligands: In transition metal-catalyzed reactions, the choice of catalyst and ligands has a profound impact on regioselectivity.[1][2]
-
Solvent: Solvent polarity can influence the reactivity and selectivity of the reaction.[2]
-
Caption: A decision-making diagram for improving regioselectivity.
Problem 3: Purification Issues
Issue: The product "oils out" instead of crystallizing during recrystallization. This common problem occurs when the solution is supersaturated or when the solvent's boiling point is higher than the product's melting point.[5]
-
Solution Steps:
-
Re-heat: Re-heat the solution until the oil fully redissolves.[5]
-
Add Solvent: Add a small amount of additional hot solvent to reduce saturation.[5]
-
Cool Slowly: Allow the flask to cool slowly at room temperature before moving to an ice bath. Insulating the flask can help.[5]
-
Change Solvent: If the issue persists, select a different solvent or a solvent pair. Ethanol or an ethanol-water mixture is often effective for phenothiazine.[5]
-
Issue: The final product is still colored (e.g., green, brown). Colored impurities often persist after initial purification.
-
Solution Steps:
-
Activated Charcoal: Dissolve the impure product in a suitable hot solvent and add a small amount (1-2% by weight) of activated charcoal.[5]
-
Heat and Filter: Gently heat the mixture for several minutes, then perform a hot gravity filtration to remove the charcoal.[5]
-
Crystallize: Allow the hot, now colorless filtrate to cool slowly to induce crystallization of the pure product.[5]
-
Problem 4: Specific Reaction Failures
Issue: Buchwald-Hartwig amination for N-arylation is not working or gives low yield. This powerful C-N coupling reaction is sensitive to several factors.[5][8]
-
Troubleshooting Checklist:
-
Catalyst/Ligand: Ensure the palladium precatalyst and phosphine ligand are not degraded. Use an appropriate ligand for the specific transformation (e.g., RuPhos).[9] Sterically hindered ligands are often required.[6]
-
Base: The choice and quality of the base (e.g., NaOtBu, K₂CO₃) are critical. Ensure it is anhydrous and strong enough for the specific amine.
-
Solvent: Use a dry, deoxygenated solvent (e.g., toluene, dioxane).
-
Atmosphere: The reaction is highly sensitive to oxygen. Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.
-
Issue: Smiles Rearrangement fails to proceed.
-
Troubleshooting Checklist:
-
Activating Groups: The reaction requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to the leaving group on the aromatic ring being attacked.[5]
-
Base: A base is typically required to deprotonate the amine, generating the potent nucleophile needed for the ring-closing attack.[3]
-
Nucleophilicity: Ensure the amine nucleophile is sufficiently reactive to displace the leaving group.
-
Quantitative Data Summary
While comprehensive tables require specific experimental comparisons, the literature provides general guidance on reaction conditions.
Table 1: Comparison of General Conditions for Phenothiazine Synthesis Methods
| Method | Catalyst / Reagent | Temperature | Key Challenges |
| Classical Thionation | Sulfur, Iodine | High (140-200°C) | Poor regioselectivity, tar formation, H₂S byproduct.[5][7][10] |
| Smiles Rearrangement | Base (e.g., KOH) | Varies | Requires specific activating groups on the aromatic ring.[3][5] |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Moderate (80-120°C) | Sensitive to air/moisture, catalyst/ligand choice is crucial.[5][9] |
| Metal-Free (Three-Component) | Iodine reagent, O₂ | 140°C | Substrate scope may be limited compared to metal-catalyzed routes.[10][11] |
Experimental Protocols
Protocol 1: Synthesis of Phenothiazine via Smiles Rearrangement
This protocol is a representative procedure for the synthesis of phenothiazine-4-carboxylic acid from 2-((2-aminophenyl)thio)benzoic acid via a base-initiated Smiles rearrangement.[3]
Materials:
-
2-((2-aminophenyl)thio)benzoic acid
-
Potassium Hydroxide (KOH) or other suitable base
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolution: Dissolve the 2-((2-aminophenyl)thio)benzoic acid precursor in a suitable solvent like ethanol in a round-bottom flask.
-
Base Addition: Add a stoichiometric amount of a strong base (e.g., alcoholic KOH). The base deprotonates the carboxylic acid and then the amine, generating the nucleophilic amide anion.[3]
-
Cyclization: Heat the mixture under reflux. The amide anion attacks the adjacent aromatic ring, proceeding through a spirocyclic Meisenheimer intermediate.[3] Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture with dilute hydrochloric acid. This will protonate the intermediate and precipitate the phenothiazine-4-carboxylic acid product.[3]
-
Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phenothiazine derivative.
Caption: The key mechanistic steps of the Smiles rearrangement for phenothiazine synthesis.[3]
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed synthesis of N-aryl phenothiazines.[9][12]
Materials:
-
Phenothiazine
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., RuPhos Pd G1)[9]
-
Phosphine ligand (e.g., RuPhos)[9]
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask or glovebox. All glassware must be oven-dried.
-
Reagent Addition: To the flask, add the phenothiazine, aryl halide, palladium precatalyst, phosphine ligand, and base.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80-110°C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-aryl phenothiazine.[12]
References
- 1. jmedchem.com [jmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation of Phenothiazine Dyes in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of phenothiazine dye aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of phenothiazine dye aggregation in my aqueous solution?
A: The most common indicators of dye aggregation include:
-
Visual Changes: The solution may appear cloudy or you might observe the formation of visible precipitates.
-
Spectroscopic Shifts: In UV-Vis spectroscopy, you may notice a decrease in the monomer's characteristic absorption peak along with the appearance of a new, blue-shifted shoulder or peak (H-aggregates) or a red-shifted peak (J-aggregates).[1]
-
Inconsistent Results: Aggregation can lead to poor reproducibility in experiments, such as staining inconsistencies or variable fluorescence readings.
Q2: What are the primary factors that cause phenothiazine dyes to aggregate in water?
A: Phenothiazine dyes, which are often hydrophobic, tend to aggregate in aqueous media to minimize their contact with water.[2] This process is primarily driven by:
-
High Dye Concentration: Exceeding the dye's solubility limit is a major cause of aggregation.[1]
-
High Ionic Strength: The presence of salts can reduce the electrostatic repulsion between dye molecules, promoting aggregation.[3]
-
pH of the Solution: Changes in pH can alter the charge of the dye molecules, affecting their solubility and tendency to aggregate.
-
Temperature: Lower temperatures can sometimes favor aggregation.[1]
-
Solvent Composition: A high proportion of water in a mixed solvent system can induce aggregation of dyes that are more soluble in organic solvents.[4]
Q3: How does aggregation affect the photophysical properties of phenothiazine dyes?
A: Aggregation significantly alters the absorption and emission properties of dyes. The formation of aggregates can lead to a quenching of fluorescence, which is a common issue.[5] However, some phenothiazine derivatives exhibit Aggregation-Induced Emission (AIE), where the aggregated state is more emissive than the monomeric form.[4][5] The specific effect depends on the dye's molecular structure and the nature of the aggregates formed.
Q4: Can I use surfactants to prevent or reverse aggregation?
A: Yes, surfactants are commonly used to manage dye aggregation. Surfactants form micelles that can encapsulate the hydrophobic dye molecules, keeping them separated and in their monomeric form. Both non-ionic surfactants, like Triton X-100, and anionic surfactants, such as sodium dodecyl sulfate (SDS), can be effective. The choice and concentration of the surfactant are critical for optimal results.
Q5: Are there any molecular design strategies to reduce the aggregation tendency of phenothiazine dyes?
A: Absolutely. The molecular structure of the dye plays a crucial role in its aggregation behavior. Strategies to inhibit aggregation include:
-
Introducing Bulky Substituents: Attaching large, three-dimensional groups to the phenothiazine core can create steric hindrance that prevents the dye molecules from stacking closely.
-
Creating a Non-planar Structure: A twisted or non-planar molecular geometry can disrupt the π-π stacking interactions that lead to aggregation.[3]
-
Incorporating Solubilizing Groups: Adding hydrophilic groups, such as sulfonate groups, can increase the dye's solubility in water and reduce aggregation.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to phenothiazine dye aggregation.
Problem: Inconsistent or unexpected UV-Vis spectral readings.
-
Possible Cause 1: Dye Aggregation.
-
Troubleshooting Steps:
-
Visually inspect the solution for any cloudiness or precipitation.
-
Acquire a UV-Vis spectrum and look for the characteristic signs of aggregation (e.g., a blue-shifted shoulder on the main absorption peak for H-aggregates).
-
Dilute the sample and re-acquire the spectrum. If aggregation is the issue, the spectral shape should change, with the monomer peak becoming more prominent relative to the aggregate shoulder.
-
-
-
Possible Cause 2: Incorrect Blank/Reference.
-
Troubleshooting Steps:
-
Ensure the cuvette is clean and free of any residues from previous samples.
-
Use the exact same solvent or buffer from your sample preparation as the blank.
-
Re-blank the spectrophotometer before running your sample.
-
-
Problem: Low fluorescence intensity or fluorescence quenching.
-
Possible Cause 1: Aggregation-Caused Quenching (ACQ).
-
Troubleshooting Steps:
-
Confirm aggregation using UV-Vis spectroscopy as described above.
-
Attempt to disaggregate the dye by:
-
Diluting the solution.
-
Adding a small percentage of an organic co-solvent (e.g., ethanol, DMSO).
-
Introducing a surfactant (e.g., Triton X-100, SDS) at a concentration above its critical micelle concentration (CMC).
-
-
Gently heat the solution, as this can sometimes break up aggregates.[1]
-
-
-
Possible Cause 2: Photobleaching.
-
Troubleshooting Steps:
-
Reduce the excitation light intensity or the exposure time.
-
Use a fresh sample for each measurement.
-
Consider using a photostabilizer if compatible with your experimental system.
-
-
Data Presentation
The following tables summarize quantitative data on factors influencing phenothiazine dye aggregation.
Table 1: Effect of NaCl Concentration on the Fluorescence Intensity of Phenothiazine Dyes (PTZ-1 and PTZ-2) in Dioxane. [5]
| NaCl Concentration (%) | PTZ-1 Fluorescence Intensity (a.u.) | PTZ-2 Fluorescence Intensity (a.u.) |
| 0.00 | ~250 | ~200 |
| 0.01 | ~400 | ~350 |
| 0.05 | ~550 | ~500 |
| 0.10 | ~600 | ~550 |
| 0.50 | ~600 | ~550 |
| 1.00 | ~600 | ~550 |
Table 2: Effect of Water Content in THF/Water Mixtures on the Fluorescence Quantum Yield (ΦF) of Phenothiazine Derivatives. [4]
| Compound | ΦF in THF (0% Water) | ΦF in 80% Water | ΦF in 99% Water |
| NPI-PTZ | 0.8% | 0.9% | - |
| NPI-PTZ-NPI | 6% | 8% | - |
| NPI-PTZ(dioxy) | - | 10% | - |
| NPI-PTZ(dioxy)-NPI | - | 51% | - |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Analysis of Dye Aggregation
This protocol outlines the steps to observe and quantify phenothiazine dye aggregation using UV-Vis spectroscopy.
Materials:
-
Phenothiazine dye stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dye dilutions: Create a range of dye concentrations in your aqueous buffer, starting from a concentration where aggregation is expected down to a very dilute concentration where the dye should exist as a monomer (e.g., 100 µM down to 1 µM).
-
Blank the spectrophotometer: Use the aqueous buffer as the blank reference.
-
Acquire UV-Vis spectra: Measure the absorbance spectrum for each dilution over a relevant wavelength range (e.g., 400-800 nm).
-
Analyze the spectra:
-
Observe the changes in the shape of the absorption spectrum as the concentration increases.
-
Identify the monomer peak and any emerging aggregate peaks (e.g., a blue-shifted shoulder for H-aggregates).
-
Plot the absorbance at the monomer and aggregate peak wavelengths as a function of concentration. Deviations from the Beer-Lambert law at higher concentrations are indicative of aggregation.
-
Protocol 2: Disaggregation of Methylene Blue using Triton X-100
This protocol provides a method to reverse the aggregation of Methylene Blue using the non-ionic surfactant Triton X-100.
Materials:
-
Aggregated Methylene Blue solution in water (e.g., 100 µM)
-
Triton X-100 stock solution (e.g., 10% w/v in water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of Triton X-100 concentrations: In separate cuvettes, add increasing amounts of the Triton X-100 stock solution to the aggregated Methylene Blue solution to achieve a range of final surfactant concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v).
-
Equilibrate the solutions: Gently mix and allow the solutions to stand for a few minutes to allow for micelle formation and dye encapsulation.
-
Acquire UV-Vis spectra: Measure the absorbance spectrum for each solution.
-
Analyze the results: Observe the increase in the monomeric peak of Methylene Blue (around 664 nm) and the decrease of the aggregate shoulder (around 610 nm) as the Triton X-100 concentration increases. This indicates the disaggregation of the dye.
Visualizations
Caption: Troubleshooting workflow for phenothiazine dye aggregation.
Caption: Experimental workflow for UV-Vis analysis of dye aggregation.
References
Technical Support Center: Enhancing the Quantum Yield of Fluorescent Phenothiazine Probes
This technical support center is designed for researchers, scientists, and drug development professionals working with fluorescent phenothiazine probes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the quantum yield of your probes.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot and optimize your results.
Issue: My phenothiazine probe exhibits very low or no fluorescence (low quantum yield).
Possible Causes and Solutions:
-
Formation of a Twisted Intramolecular Charge Transfer (TICT) State: In polar solvents, some phenothiazine derivatives can form a non-emissive or weakly emissive TICT state upon photoexcitation, which quenches fluorescence.[1] This is particularly common in derivatives with strong donor-acceptor character.[1]
-
Solution 1: Solvent Selection: Test the fluorescence of your probe in a range of nonpolar solvents like toluene or cyclohexane. A significant increase in quantum yield in nonpolar environments can indicate that a TICT state is responsible for the quenching.[1][2]
-
Solution 2: Structural Modification: Introduce rigidity into the molecular structure to inhibit the twisting motion required for TICT state formation. Oxygen functionalization at the sulfur atom (forming a phenothiazine 5-oxide or 5,5-dioxide) can promote a highly fluorescent Planar Intramolecular Charge Transfer (PICT) state instead.[1][3][4]
-
-
Aggregation-Caused Quenching (ACQ): Many traditional fluorophores, including some phenothiazine derivatives, experience reduced fluorescence intensity in high concentrations or in the aggregated state.[5]
-
Solution 1: Concentration Optimization: Measure the quantum yield at various concentrations of your probe. If aggregation is the cause of quenching, you should observe an increase in quantum yield upon dilution.
-
Solution 2: Induce Aggregation for AIE-active Probes: Some phenothiazine derivatives are designed to have Aggregation-Induced Emission (AIE) properties, where they are non-emissive in solution but become highly fluorescent upon aggregation.[1][6] For these probes, aggregation can be induced by adding a poor solvent (like water) to a solution of the probe in a good solvent (like an organic solvent).[7]
-
-
Presence of Quenchers: Contaminants in the solvent or the sample itself can quench fluorescence. Dissolved oxygen is a common quencher for many fluorophores.
-
Solution: Use High-Purity Solvents and Degassing: Employ high-purity, spectroscopy-grade solvents.[1] If oxygen quenching is suspected, degas the solvent by bubbling it with an inert gas like nitrogen or argon before the measurement.
-
-
Inefficient Intersystem Crossing (ISC): The parent 10H-phenothiazine molecule has a very low fluorescence quantum yield (Φf ≈ 0.01–0.02) primarily due to efficient intersystem crossing from the lowest excited singlet state (S1) to the triplet state (T1).[1]
-
Solution: Structural Modification: Attaching electron-withdrawing groups (EWGs) can sometimes enhance emission compared to the parent phenothiazine.[1][8][9] These groups can lower the energy level of the lone-pair electrons on the sulfur atom, suppressing the mixing of the nonbonding orbital with the π* orbital in the LUMO, making the allowed ππ* transition dominant.[8][9]
-
Issue: The fluorescence intensity of my probe decreases over time during measurement.
Possible Cause and Solution:
-
Photodegradation: Phenothiazine derivatives can be susceptible to photodegradation upon prolonged exposure to the excitation light source.[1]
-
Solution 1: Minimize Light Exposure: Use the lowest possible excitation intensity and the shortest possible exposure times during measurements. Neutral density filters can be used to attenuate the light source's power.[1]
-
Solution 2: Check for Photoproducts: Acquire absorption spectra before and after fluorescence measurements. A change in the absorption profile would indicate the formation of new species due to photodegradation.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the quantum yield of phenothiazine probes?
A1: The solvent can have a significant impact on the quantum yield. In polar solvents, phenothiazine derivatives with donor-acceptor character are prone to forming non-emissive TICT states, leading to low quantum yields.[1] Conversely, nonpolar solvents can restrict this process and enhance fluorescence.[1][2] For some derivatives, particularly those designed to form a PICT state, high fluorescence efficiency can be maintained across a range of solvents.[1] Protic solvents can also lead to significantly higher fluorescence quantum yields for certain phenothiazine structures compared to aprotic solvents.[10]
Q2: What is Aggregation-Induced Emission (AIE) and how does it relate to phenothiazine probes?
A2: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive in its dissolved state but becomes highly fluorescent upon aggregation.[1] This is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways.[7] Several phenothiazine-based probes have been designed to exhibit AIE, overcoming the common issue of aggregation-caused quenching.[5][6][11]
Q3: How can I structurally modify a phenothiazine probe to increase its quantum yield?
A3: Several structural modification strategies can be employed:
-
Oxygen Functionalization: Oxidizing the sulfur atom to a sulfoxide or sulfone can prevent the formation of non-emissive TICT states and promote a highly fluorescent PICT state, significantly improving the quantum yield.[1][3][4]
-
Introduction of Electron-Withdrawing Groups (EWGs): Attaching EWGs like nitro (NO2), cyano (CN), or aldehyde (CHO) groups can enhance emission compared to the parent phenothiazine or derivatives with electron-donating groups (EDGs).[8][9] This is because EWGs can alter the nature of the electronic transitions to be more favorable for fluorescence.[8][9]
-
Extending π-conjugation: Adding fused aromatic rings generally leads to a red-shift in both absorption and emission spectra.[1]
-
Creating Structural Rigidity: Incorporating structural features that restrict intramolecular rotations can inhibit non-radiative decay pathways and enhance fluorescence.[5]
Q4: Why is the quantum yield of the parent phenothiazine molecule so low?
A4: The parent 10H-phenothiazine has a very low fluorescence quantum yield (approximately 0.01–0.02).[1][12] This is mainly due to efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet state (T1), which is a dominant and competing de-excitation pathway.[1]
Data Presentation
Table 1: Quantum Yields (ΦF) of Substituted Phenothiazine Derivatives in Various Solvents
| Derivative | Substituent | Solvent | Quantum Yield (ΦF) | Reference |
| PTZ | -H | Cyclohexane | < 0.01 | [8][9] |
| PTZ-OMe | 3-OMe | Cyclohexane | < 0.01 | [8] |
| PTZ-CN | 3-CN | Cyclohexane | 0.25 | [8] |
| PTZ-CHO | 3-CHO | Cyclohexane | 0.50 | [8] |
| PTZ-NO₂ | 3-NO₂ | Cyclohexane | 1.00 | [8][9] |
| NPI-PTZ1 | Naphthalimide | Toluene | 0.51 | [4] |
| NPI-PTZ2 | Naphthalimide-SO | Toluene | 0.87 | [4] |
| NPI-PTZ3 | Naphthalimide-SO₂ | Toluene | 0.71 | [4] |
Table 2: Effect of Oxygen Functionalization on Quantum Yields (ΦF) in Solvents of Varying Polarity
| Compound | Toluene (ΦF) | Ethyl Acetate (ΦF) | Dichloromethane (ΦF) |
| NPI-PTZ1 | 0.20 | 0.0075 | 0.0030 |
| NPI-PTZ2 | 1.27 | 0.90 | 0.99 |
| NPI-PTZ3 | 1.16 | 0.93 | 0.92 |
| NPI-PTZ4 | 0.47 | 0.099 | 0.049 |
| NPI-PTZ5 | 0.73 | 0.73 | 0.85 |
| Data adapted from ResearchGate.[3] |
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a phenothiazine probe using a well-characterized standard.[1]
Materials:
-
Phenothiazine probe (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Using the same excitation wavelength, record the fluorescence emission spectra for all solutions. Ensure the entire emission spectrum is captured.
-
Data Analysis:
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Obtain the slope (gradient) of the linear fit for each plot.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φsample):
Φsample = Φref * (msample / mref) * (nsample² / nref²)
Where:
-
Φref is the quantum yield of the reference standard.
-
msample and mref are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
nsample and nref are the refractive indices of the solvents used for the sample and the reference, respectively (if the same solvent is used, this term is 1).[13]
-
Protocol 2: General Synthesis of a 10-Alkyl-10H-phenothiazine-3-carbaldehyde
This is a general procedure for the synthesis of a phenothiazine derivative which can be a precursor for various fluorescent probes.[1]
Materials:
-
10-Alkyl-10H-phenothiazine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium acetate or sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature.
-
Reaction with Phenothiazine: Add a solution of the 10-alkyl-10H-phenothiazine dropwise to the Vilsmeier reagent.
-
Reflux: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 95 °C) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully neutralize it with a saturated sodium acetate or sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent like dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final 10-alkyl-10H-phenothiazine-3-carbaldehyde.
Visualizations
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Comparison of TICT and PICT state de-excitation pathways.
Caption: Mechanism of Aggregation-Induced Emission (AIE).
References
- 1. benchchem.com [benchchem.com]
- 2. Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tuning Electron-Withdrawing Strength on Phenothiazine Derivatives: Achieving 100 % Photoluminescence Quantum Yield by NO2 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Phenothiazine and Promazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of the parent heterocyclic compound, phenothiazine, and its derivative, promazine. While direct comparative studies are limited, this document synthesizes available data on their interactions with key biological targets, antimicrobial activity, and cytotoxic effects. Detailed experimental protocols for relevant assays are also provided to facilitate further research and standardized comparison.
Data Presentation: Comparative Efficacy Metrics
Direct, side-by-side comparative data for phenothiazine and promazine is scarce in the readily available scientific literature. The following table summarizes the available quantitative data for promazine and provides context for phenothiazine where possible. Researchers are encouraged to generate direct comparative data under identical experimental conditions for a conclusive evaluation.
| Parameter | Target/Organism | Phenothiazine | Promazine | Reference |
| Binding Affinity (Kᵢ) | Dopamine D₂ Receptor | Data not available | 19.9 nM | [1] |
| Antimicrobial Activity (MIC) | Staphylococcus aureus (MRSA) | 25-100 µg/mL (general range for phenothiazines) | 128 µg/mL | [2][3] |
| Cytotoxicity (IC₅₀) | Various Cancer Cell Lines | Data not available in direct comparison | Data not available in direct comparison |
Note: The provided MIC range for phenothiazines is a general value from a study that did not specify the value for the parent phenothiazine compound. The MIC for promazine is from a separate study. Direct comparison of these values should be made with caution.
Key Efficacy Comparisons
Dopamine D₂ Receptor Binding
Antimicrobial Activity
Phenothiazine derivatives have demonstrated broad-spectrum antimicrobial activity. For promazine, a Minimum Inhibitory Concentration (MIC) of 128 µg/mL has been reported against a methicillin-resistant Staphylococcus aureus (MRSA) strain[2]. Another study reported that phenothiazine tranquilizers, including promazine, were more active against Staphylococcus aureus than phenothiazine antihistamines, with MICs in the range of 0.5-1.6 µg/mL[4]. A broader study on various phenothiazines reported MICs ranging from 25 to 100 µg/ml against both Gram-positive and Gram-negative bacteria, though a specific value for the parent phenothiazine was not provided[3].
Cytotoxic Effects
The anticancer potential of phenothiazine derivatives is an active area of research. These compounds are known to induce apoptosis and disrupt cell signaling pathways in cancer cells[5][6][7]. While numerous studies report the IC₅₀ values for various phenothiazine derivatives against different cancer cell lines, a direct comparison between the parent phenothiazine and promazine is not available in the reviewed literature[8][9][10][11][12][13][14][15][16][17][18][19][20][21]. The cytotoxic efficacy is highly dependent on the specific derivative and the cancer cell line being tested.
Signaling Pathways
Dopamine D₂ Receptor Signaling Pathway
Phenothiazines, including promazine, exert their antipsychotic effects primarily through the antagonism of the dopamine D₂ receptor. This G-protein coupled receptor, when activated by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, phenothiazines prevent this inhibition, thereby modulating downstream signaling pathways.
KRAS Signaling Pathway
Recent studies have shown that promazine can directly bind to KRAS, a key protein in cellular signaling pathways that regulate cell growth, differentiation, and survival. By binding to KRAS, promazine may modulate its activity and affect downstream pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (Phenothiazine, Promazine)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Dopamine D₂ Receptor Binding Assay (Radioligand Competition)
This assay measures the affinity of a test compound for a receptor by its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human dopamine D₂ receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Test compounds (Phenothiazine, Promazine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, the radioligand at a concentration near its Kₔ value, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion
While both phenothiazine and its derivative promazine exhibit a range of biological activities in vitro, a direct and comprehensive comparison of their efficacy is not well-documented in the available literature. Promazine demonstrates notable affinity for the dopamine D₂ receptor and antimicrobial activity against S. aureus. The parent phenothiazine molecule serves as the foundational structure for these activities, but quantitative data for its direct interactions are needed for a definitive comparative assessment. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and further elucidate the structure-activity relationships within this important class of compounds.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenothiazines alter resistance of methicillin-resistant strains of Staphylococcus aureus (MRSA) to oxacillin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Low concentrations of chlorpromazine and related phenothiazines stimulate gene transfer in HeLa cells via receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The potential of phenothiazinium dyes as cytotoxicity markers in cisplatin-treated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In Vivo Validation of Phenothiazine Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for cancer therapy presents a promising and accelerated route to novel treatments. Phenothiazine derivatives, a class of compounds traditionally used as antipsychotics, have garnered significant attention for their potential anticancer properties. Numerous in vitro studies have demonstrated their cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the in vivo validation of these compounds, summarizing key experimental data, detailing methodologies, and illustrating their mechanisms of action through signaling pathway diagrams.
Comparative Efficacy of Phenothiazine Derivatives in Vivo
The following tables summarize the quantitative data from various in vivo studies, offering a direct comparison of the anticancer efficacy of different phenothiazine derivatives across various cancer models.
| Phenothiazine Derivative | Cancer Model | Animal Model | Key Outcomes | Reference |
| PEGylated Phenothiazine (Ether Linkage) | Colon Carcinoma (CT26) | BALB/c Mice | 92% tumor growth inhibition. LD50: 1450 mg/kg (phenothiazine equivalent). | [1] |
| PEGylated Phenothiazine (Ester Linkage) | Colon Carcinoma (CT26) | BALB/c Mice | 92% tumor growth inhibition. LD50: increased from 952.38 mg/kg (unmodified) to higher values. | [1] |
| Thioridazine | Ovarian Cancer Xenografts | Mice | Inhibition of angiogenesis and tumor growth. | [2] |
| Trifluoperazine (TFP) | Glioblastoma Xenograft | Mice | Inhibition of glioblastoma proliferation and invasion. Enhanced radiosensitivity, leading to increased tumor cell mortality and extended survival. | [3] |
| Prochlorperazine (PCZ) | KRAS-mutant NSCLC Xenograft | Mice | Synergistically increased radiosensitivity when combined with irradiation. | [3] |
| Novel Phenothiazine Conjugate (Compound 4b) | Ehrlich Solid Tumor | Mice | Promising therapeutic effect with dose and time-dependent toxicity at higher doses. Good tumor localization. | [4][5] |
| Various Novel Derivatives | Liver Cancer | Zebrafish Embryos/Larvae | Identified several lead anticancer compounds with low toxicity. | [6][7][8][9] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for replication and further development. Below are detailed protocols for key in vivo experiments cited in the literature.
Tumor Growth Inhibition Study in a Mouse Xenograft Model
This protocol is a generalized representation based on common practices described in the referenced studies for evaluating solid tumor growth.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
-
Cell Culture and Tumor Implantation: A human cancer cell line (e.g., CT26 for colon carcinoma) is cultured under standard conditions. A suspension of 1 x 10^6 to 1 x 10^7 cells in a sterile medium or phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Drug Administration: Once tumors are established, mice are randomized into control and treatment groups. The phenothiazine derivative, formulated in a suitable vehicle (e.g., saline, DMSO), is administered via a specific route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily for 14 days). The control group receives the vehicle only.
-
Endpoint and Data Analysis: The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. The primary endpoint is the percentage of tumor growth inhibition, calculated by comparing the average tumor volume in the treatment group to the control group. Animal weight and general health are monitored as indicators of toxicity.
Toxicity Assessment in Zebrafish Embryos/Larvae
Zebrafish are increasingly used as an in vivo model for rapid toxicity screening.
-
Animal Model: Wild-type zebrafish embryos are collected after natural spawning.
-
Drug Exposure: Healthy, fertilized embryos are placed in multi-well plates. The phenothiazine derivatives are dissolved in embryo medium at various concentrations. Embryos are exposed to the compounds from a few hours post-fertilization for a defined period (e.g., up to 5 days).
-
Toxicity Endpoints: Several endpoints are monitored daily under a stereomicroscope, including mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
-
Data Analysis: The lethal concentration 50 (LC50) and the concentration that causes abnormalities in 50% of the population (EC50) are calculated to determine the toxicity profile of the compounds.
Signaling Pathways and Mechanisms of Action
Phenothiazine derivatives exert their anticancer effects through multiple mechanisms. The diagrams below, generated using Graphviz, illustrate some of the key signaling pathways modulated by these compounds.
Caption: Experimental workflow for in vivo tumor growth inhibition studies.
References
- 1. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible Biological and Clinical Applications of Phenothiazines | Anticancer Research [ar.iiarjournals.org]
- 3. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Phenothiazine and Thioxanthene Neuroleptics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenothiazine and thioxanthene neuroleptics, two foundational classes of typical antipsychotics. This analysis is supported by experimental data on receptor binding affinities, clinical efficacy, and side-effect profiles, along with detailed methodologies for key experiments.
Introduction
Phenothiazines and thioxanthenes are tricyclic compounds that have been mainstays in the treatment of psychosis for decades. Their therapeutic effects are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3] While sharing a common mechanism of action, structural differences between these two classes, and variations within each class, lead to distinct pharmacological profiles, influencing their clinical applications and adverse effect profiles.
The key structural difference lies in the central ring of the tricyclic system. Phenothiazines possess a nitrogen atom at position 10, whereas thioxanthenes have a carbon atom at this position, connected to the side chain via a double bond.[4] This structural variation, along with the nature of the side chain and substituents on the rings, dictates the potency and receptor selectivity of the individual drugs.
Chemical Structures and Structure-Activity Relationships
The general chemical structures of phenothiazines and thioxanthenes are illustrated below.
Phenothiazines are sub-classified based on the side chain at the N-10 position into three main groups: aliphatic, piperidine, and piperazine derivatives. This classification is clinically relevant as it correlates with the antipsychotic potency and the side-effect profile of the drug.[5]
-
Aliphatic derivatives (e.g., Chlorpromazine) generally have lower potency and are associated with more sedation and autonomic side effects.
-
Piperidine derivatives (e.g., Thioridazine) have intermediate potency and a higher incidence of anticholinergic side effects.
-
Piperazine derivatives (e.g., Fluphenazine, Perphenazine) are the most potent, with a higher risk of extrapyramidal symptoms (EPS).[5]
Thioxanthenes also have different derivatives based on their side chains. A crucial feature of thioxanthenes is the presence of geometric isomers (cis and trans) due to the double bond between the ring system and the side chain. The cis isomer is generally the more potent and clinically active form.[6]
Mechanism of Action and Signaling Pathways
Both phenothiazines and thioxanthenes exert their antipsychotic effects primarily through the blockade of dopamine D2 receptors.[1][2] In schizophrenia, an overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of psychosis (e.g., hallucinations, delusions). By antagonizing D2 receptors in this pathway, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.
The binding of these neuroleptics to D2 receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.
Below is a diagram illustrating the dopamine D2 receptor signaling pathway and its inhibition by phenothiazine and thioxanthene neuroleptics.
Comparative Receptor Binding Profiles
The clinical effects and side effects of phenothiazines and thioxanthenes are determined by their affinity for various neurotransmitter receptors. Besides the dopamine D2 receptor, these drugs also interact with serotonin (5-HT2A), histamine (H1), muscarinic (M1), and alpha-1 adrenergic (α1) receptors. The table below summarizes the relative binding affinities of different subclasses of phenothiazines and thioxanthenes to these receptors. A higher affinity is indicated by more "+" signs.
| Drug Class/Subclass | Dopamine (D2) Affinity | Muscarinic (M1) Affinity | Alpha-1 (α1) Affinity | Histamine (H1) Affinity |
| Phenothiazines | ||||
| Aliphatic (e.g., Chlorpromazine) | ++ | +++ | +++ | +++ |
| Piperidine (e.g., Thioridazine) | ++ | +++ | +++ | +++ |
| Piperazine (e.g., Fluphenazine) | ++++ | + | + | + |
| Thioxanthenes | ||||
| e.g., Thiothixene, Flupenthixol | +++ | + | ++ | ++ |
Data compiled from various sources.[4][5][7]
Interpretation:
-
Dopamine (D2) Receptor Affinity: Correlates with antipsychotic potency and the risk of extrapyramidal symptoms (EPS). Piperazine phenothiazines have the highest affinity, making them the most potent but also carrying the highest risk of EPS.[5]
-
Muscarinic (M1) Receptor Affinity: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention. Aliphatic and piperidine phenothiazines have higher affinity for M1 receptors.[1][5]
-
Alpha-1 (α1) Adrenergic Receptor Affinity: Antagonism at these receptors can cause orthostatic hypotension and dizziness. Aliphatic and piperidine phenothiazines show significant α1 blockade.[5]
-
Histamine (H1) Receptor Affinity: Blockade of H1 receptors is responsible for the sedative effects of these drugs and can contribute to weight gain. Aliphatic and piperidine phenothiazines are potent H1 antagonists.[1]
Thioxanthenes generally exhibit high to moderate D2 affinity and lower affinity for muscarinic, alpha-1, and histamine receptors compared to the lower potency phenothiazines.[4][5]
Comparative Clinical Performance
Efficacy
Direct head-to-head clinical trials comparing the efficacy of phenothiazines and thioxanthenes using standardized measures like the Positive and Negative Syndrome Scale (PANSS) are limited. However, existing evidence suggests that when used at equipotent doses based on their D2 receptor affinity, both classes of drugs demonstrate comparable efficacy in managing the positive symptoms of schizophrenia.[3]
A double-blind study comparing the thioxanthene derivative zotepine with thiothixene found that both drugs were effective in treating schizophrenia, with some differences in their effects on specific symptoms. Thiothixene showed higher improvement ratings in symptoms like hallucinatory behavior and anxiety, while zotepine was better for motor retardation and suspiciousness.[8] A Cochrane review protocol has been developed to systematically compare chlorpromazine (a phenothiazine) with thiothixene, highlighting the need for more direct comparative evidence.[9]
Side Effect Profiles
The side effect profiles of these two classes are a critical determinant in drug selection and can be largely predicted by their receptor binding affinities.
Extrapyramidal Symptoms (EPS): This class of side effects includes acute dystonia, akathisia, parkinsonism, and tardive dyskinesia. The risk of EPS is directly correlated with the potency of D2 receptor blockade.[10]
-
Phenothiazines: High-potency piperazine derivatives like fluphenazine have a significantly higher incidence of EPS compared to low-potency aliphatic and piperidine derivatives like chlorpromazine and thioridazine.[3]
-
Thioxanthenes: High-potency thioxanthenes like flupenthixol and thiothixene also carry a significant risk of EPS, comparable to high-potency phenothiazines.[11]
Metabolic Side Effects: Weight gain, dyslipidemia, and glucose dysregulation are significant concerns with many antipsychotic medications.
-
Phenothiazines: Low-potency phenothiazines, particularly chlorpromazine, are associated with a higher risk of weight gain.[12]
-
Thioxanthenes: Thiothixene has also been associated with significant weight gain in a substantial proportion of treated patients.[12]
The table below summarizes the incidence of key side effects.
| Side Effect | Phenothiazines (Low-Potency) | Phenothiazines (High-Potency) | Thioxanthenes (High-Potency) |
| Extrapyramidal Symptoms | Low | High | High |
| Sedation | High | Low | Moderate |
| Anticholinergic Effects | High | Low | Low |
| Orthostatic Hypotension | High | Low | Moderate |
| Weight Gain | High | Moderate | High |
Data compiled from various sources.[1][3][5][12]
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a fundamental experimental technique used to determine the affinity of a drug for a specific receptor. The following is a generalized protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., a phenothiazine or thioxanthene) for the dopamine D2 receptor.
Objective: To determine the affinity (Ki) of an unlabeled test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rat striatal tissue.
-
Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a known D2 antagonist (e.g., haloperidol or (+)-butaclamol) to determine non-specific binding.
-
Test Compounds: Phenothiazine and thioxanthene derivatives at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
Workflow Diagram:
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled D2 antagonist.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[13]
-
Conclusion
Phenothiazine and thioxanthene neuroleptics, while sharing a fundamental mechanism of D2 receptor antagonism, exhibit a diverse range of pharmacological properties. The choice between these agents, and among the derivatives within each class, requires a careful consideration of the trade-off between antipsychotic potency and the profile of adverse effects. The piperazine phenothiazines and high-potency thioxanthenes offer greater antipsychotic efficacy at lower doses but are accompanied by a higher risk of extrapyramidal symptoms. Conversely, the low-potency aliphatic and piperidine phenothiazines are less likely to cause EPS but are associated with more sedation, anticholinergic effects, and orthostatic hypotension. Understanding the structure-activity relationships and the receptor binding profiles of these compounds is crucial for the rational design of novel antipsychotic agents with improved efficacy and tolerability. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other neuroleptic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | What Is the Minimum Clinically Important Change in Negative Symptoms of Schizophrenia? PANSS Based Post-hoc Analyses of a Phase III Clinical Trial [frontiersin.org]
- 3. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluphenazine vs. Thiothixene for Schizophrenia: Important Differences and Potential Risks. [goodrx.com]
- 5. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorpromazine versus thiothixene for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychdb.com [psychdb.com]
- 11. Incidence of extrapyramidal symptoms and tardive dyskinesia in schizophrenia: thirty-six-month results from the European schizophrenia outpatient health outcomes study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic syndrome in schizophrenia: Differences between antipsychotic-naïve and treated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of phenothiazine's efficacy against drug-resistant bacteria
Phenothiazines Show Promise in Combating Drug-Resistant Bacteria
A comparative analysis of experimental data highlights the potential of repurposing phenothiazine derivatives as effective agents against a range of multidrug-resistant bacterial strains. These compounds exhibit both direct antibacterial properties and synergistic effects with conventional antibiotics, primarily through the inhibition of bacterial efflux pumps.
Researchers in the fields of microbiology and drug development are increasingly turning to drug repurposing as a strategy to combat the growing threat of antibiotic resistance. Among the promising candidates are phenothiazines, a class of drugs traditionally used as antipsychotic agents. A growing body of evidence, detailed in this guide, demonstrates their efficacy against formidable drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Mycobacterium tuberculosis (MDR-TB), and Acinetobacter baumannii.
The primary mechanism behind the antibacterial action of phenothiazines lies in their ability to disrupt the bacterial cell membrane and inhibit efflux pumps.[1][2][3][4] These pumps are a key defense mechanism for bacteria, actively expelling antibiotics and other harmful substances before they can reach their intracellular targets. By disabling these pumps, phenothiazines can resensitize resistant bacteria to existing antibiotics, making combination therapies a viable and potent treatment strategy.[1][4][5]
This guide provides a comprehensive cross-validation of the efficacy of various phenothiazine derivatives against drug-resistant bacteria, supported by experimental data from multiple studies. It includes detailed experimental protocols for key assays and visual representations of the underlying mechanisms and experimental workflows to aid researchers in this critical area of study.
Comparative Efficacy of Phenothiazines
The following table summarizes the quantitative data on the efficacy of different phenothiazine derivatives against a selection of drug-resistant bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of a drug that prevents visible growth of a bacterium. Data on synergistic effects with conventional antibiotics are also included.
| Phenothiazine Derivative | Bacterial Strain | MIC (µg/mL) | Synergistic with | Reference |
| Chlorpromazine | Methicillin-Resistant Staphylococcus aureus (MRSA) | Varies | Oxacillin | [3] |
| Thioridazine | Methicillin-Resistant Staphylococcus aureus (MRSA) | Varies | Oxacillin | [3][6][7] |
| Chlorpromazine | Multidrug-Resistant Acinetobacter baumannii | 50 - 600 | Ceftazidime, Meropenem, Colistin | [8][9] |
| Thioridazine | Multidrug-Resistant Acinetobacter baumannii | Varies | Ciprofloxacin | [10] |
| Promethazine | Multidrug-Resistant Acinetobacter baumannii | Varies | Not specified | [8][9] |
| Trifluoperazine | Multidrug-Resistant Acinetobacter baumannii | Varies | Not specified | [8][9] |
| Chlorpromazine | Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) | Varies | Rifampicin, Streptomycin | [11] |
| Thioridazine | Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) | Varies | Rifampicin, Streptomycin | [11] |
| Promethazine | Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) | Varies | Rifampicin, Streptomycin | [11] |
| Trimeprazine | Not specified | Not specified | Trimethoprim | [1][12] |
| Flupenthixol | Not specified | Not specified | Penicillin | [1][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of phenothiazine efficacy against drug-resistant bacteria.
Antimicrobial Susceptibility Testing (AST)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Bacterial Strains: Clinically isolated and characterized drug-resistant strains (e.g., MRSA, MDR A. baumannii) and their antibiotic-sensitive counterparts are used.
-
Culture Media: Mueller-Hinton Broth (MHB) or other appropriate liquid media for the specific bacterium is prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Microdilution Method:
-
A two-fold serial dilution of the phenothiazine compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synergy Analysis (Checkerboard Assay)
This method is employed to assess the synergistic, additive, indifferent, or antagonistic effects of combining a phenothiazine with a conventional antibiotic.
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of the phenothiazine along the x-axis and serial dilutions of the antibiotic along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for AST.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the ability of a compound to inhibit efflux pumps by observing the accumulation of a fluorescent substrate, such as ethidium bromide (EtBr).
-
Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
Loading with EtBr: The cells are incubated with EtBr in the presence and absence of the phenothiazine compound. An efflux pump inhibitor of known activity, such as reserpine, can be used as a positive control.[3][6][7]
-
Fluorescence Measurement: The fluorescence of the cell suspension is monitored over time using a fluorometer. Increased fluorescence indicates the accumulation of EtBr within the cells, signifying inhibition of efflux pumps.
Visualizing Mechanisms and Workflows
To better understand the experimental processes and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating phenothiazine efficacy.
References
- 1. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. Phenothiazines alter resistance of methicillin-resistant strains of Staphylococcus aureus (MRSA) to oxacillin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioridazine reduces resistance of methicillin-resistant staphylococcus aureus by inhibiting a reserpine-sensitive efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Inhibitory Effect of Thioridazine on adeB Efflux Pump Gene Expression in Multidrug-Resistant Acinetobacter baumannii Isolates Using Real Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of antibiotic activity against poly-drug resistant Mycobacterium tuberculosis by phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Phenothiazine Derivatives: Chlorpromazine, Methylene Blue, and Thionine
This guide provides a detailed comparison of the electrochemical properties of three prominent phenothiazine derivatives: Chlorpromazine, Methylene Blue, and Thionine. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to Phenothiazine Derivatives
Phenothiazines are a class of heterocyclic organic compounds with a core structure consisting of a tricyclic ring system where two benzene rings are fused to a central 1,4-thiazine ring. Derivatives of phenothiazine have found widespread applications in medicine, chemistry, and materials science due to their rich redox chemistry and diverse biological activities. Their electrochemical properties are central to their mechanism of action in many applications, including their roles as antipsychotic drugs, redox indicators, and photosensitizers.
This guide focuses on a comparative analysis of the electrochemical behavior of Chlorpromazine, a well-known antipsychotic medication, and two common thiazine dyes, Methylene Blue and Thionine.
Quantitative Comparison of Electrochemical Properties
The electrochemical properties of phenothiazine derivatives are primarily characterized by their redox potentials, which reflect the ease with which they undergo oxidation and reduction. These properties are typically investigated using techniques such as cyclic voltammetry (CV). The following table summarizes key electrochemical data for Chlorpromazine, Methylene Blue, and Thionine.
| Parameter | Chlorpromazine (CPZ) | Methylene Blue (MB) | Thionine (TH) | Significance |
| First Oxidation Potential (Epa1) | ~ +0.595 V vs. Fc/Fc+[1] | - | - | Indicates the potential at which the initial one-electron oxidation occurs, forming a cation radical. A lower potential suggests easier oxidation. |
| Second Oxidation Potential (Epa2) | ~ +0.765 V vs. Fc/Fc+[1] | - | - | Represents the potential for the second one-electron oxidation to form a dication. |
| Formal Potential (E°') | - | ~ +0.01 V vs. SHE (at pH 7)[2] | ~ +0.06 V vs. SHE (at pH 7)[2] | The thermodynamic potential of the redox couple. It is a key indicator of the oxidizing or reducing power of the compound. |
| Electron Transfer Kinetics | Quasi-reversible | Quasi-reversible[2] | Quasi-reversible[2] | Describes the rate of electron transfer at the electrode surface. Quasi-reversible kinetics are common for these compounds. |
| pH Dependence | Potential is pH-dependent[1] | Strongly pH-dependent reduction potential[2] | Strongly pH-dependent reduction potential[2] | The redox potentials of these compounds are influenced by the proton concentration in the solution, a critical factor in experimental design. |
| Color (Oxidized Form) | Colorless (in solution) | Blue[2] | Violet[2] | The distinct colors of the oxidized forms of Methylene Blue and Thionine are utilized in their application as redox indicators. |
| Color (Reduced Form) | Colorless | Colorless (Leucomethylene blue)[2] | Colorless (Leucothionine)[2] | The colorless nature of the reduced forms provides a clear visual transition for endpoint detection in titrations. |
Note: The reported oxidation potentials for Chlorpromazine are referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple, while the formal potentials for Methylene Blue and Thionine are referenced against the Standard Hydrogen Electrode (SHE). Direct comparison of these values requires careful consideration of the reference electrode potential.
Experimental Protocols
The following is a generalized experimental protocol for comparing the electrochemical properties of phenothiazine derivatives using cyclic voltammetry.
Materials and Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Phenothiazine derivatives (Chlorpromazine, Methylene Blue, Thionine)
-
Supporting Electrolyte (e.g., 0.1 M KCl, phosphate buffer, or an organic electrolyte like tetrabutylammonium hexafluorophosphate - TBAPF6 in acetonitrile)[3]
-
Solvent (e.g., deionized water, buffer solution, or a non-aqueous solvent like acetonitrile)[3]
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Preparation of Solutions
-
Prepare a stock solution of the supporting electrolyte at the desired concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare stock solutions of each phenothiazine derivative at a known concentration (e.g., 1-5 mM) in the supporting electrolyte solution.[3]
Electrochemical Measurement (Cyclic Voltammetry)
-
Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish and cleaned before each experiment.
-
Add a known volume of the phenothiazine derivative solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.[3]
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial and Final Potentials: Define a potential window that encompasses the expected redox events of the phenothiazine derivative. For oxidation, this typically involves scanning to positive potentials.
-
Scan Rate: Start with a typical scan rate of 100 mV/s.[3] Varying the scan rate can provide information about the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).
-
Number of Cycles: Record at least three consecutive cycles to check for reproducibility and any changes in the electrode surface.
-
-
Initiate the experiment and record the cyclic voltammogram.
Data Analysis
-
From the resulting cyclic voltammogram, determine the following parameters for each phenothiazine derivative:
-
Anodic Peak Potential (Epa): The potential at which the oxidation peak occurs.
-
Cathodic Peak Potential (Epc): The potential at which the reduction peak occurs.
-
Anodic Peak Current (ipa): The current at the oxidation peak.
-
Cathodic Peak Current (ipc): The current at the reduction peak.
-
-
Calculate the formal potential (E°') as the midpoint of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
Evaluate the reversibility of the redox process by calculating the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C.
-
Analyze the effect of scan rate on the peak currents and potentials to understand the kinetics of the electrode process.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a general experimental workflow for comparing the electrochemical properties of phenothiazine derivatives and a conceptual representation of how these compounds can influence signaling pathways.
References
In Vivo Validation of Phenothiazine-Based Compounds for Antimalarial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antimalarial activity of various phenothiazine-based compounds, supported by experimental data. It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel antimalarial therapeutics. Phenothiazine derivatives, a class of compounds historically used as antipsychotics, have demonstrated promising antimalarial properties, including activity against drug-resistant parasite strains. Their multifaceted mechanism of action makes them an attractive scaffold for further development.
Data Presentation: In Vivo Efficacy of Phenothiazine Derivatives
The following tables summarize the in vivo antimalarial activity of key phenothiazine-based compounds from various studies. Direct comparison should be made with caution due to variations in experimental models and protocols.
| Compound | Animal Model | Parasite Strain | Dosing Regimen | Key Findings | Reference |
| Chlorpromazine | Mice | P. berghei | 1 mM in drinking water (from day 1 post-infection) | Significantly decreased parasitemia (from 50% to 28% at day 22); Significantly enhanced survival (from 0% to 80% at day 30). | |
| Methylene Blue | Mice | P. berghei ANKA | Oral, 4 consecutive days | ED50: 12.80 mg/kg/day; ED90: 45.77 mg/kg/day. | |
| Promethazine (in combination) | Gravid Mice | Chloroquine-resistant P. berghei | 20-50 mg/kg with Chloroquine | Faster parasite clearance compared to Chloroquine alone; Increased live pup parturition and birth weight. | |
| Promethazine (in combination) | Mice | Chloroquine-resistant P. berghei ANKA | 10-50 mg/kg with Amodiaquine | Dose-dependent potentiation of Amodiaquine's therapeutic effect; Shortened parasite clearance time and prolonged recrudescence time. | |
| Thioridazine | N/A | P. falciparum (in vitro data) | N/A | Inhibited parasite growth at clinically achievable concentrations (EC50 of 1.9 and 2.6 µM), suggesting potential for in vivo activity. |
Experimental Protocols
A standardized methodology is crucial for the in vivo validation of antimalarial compounds. The most common primary screening method is the 4-day suppressive test, also known as Peter's test.
Peter's 4-Day Suppressive Test
This test evaluates the ability of a compound to suppress the proliferation of malaria parasites in an animal model.
Materials:
-
Animals: Swiss albino mice (or other suitable strain), typically 18-22g.
-
Parasite: A suitable rodent malaria parasite strain, such as Plasmodium berghei.
-
Test Compounds: Phenothiazine derivatives and a standard antimalarial drug (e.g., Chloroquine) for the positive control group.
-
Vehicle: Appropriate solvent for dissolving or suspending the test compounds (e.g., distilled water, 7% Tween 80).
-
Giemsa stain: For staining blood smears.
-
Microscope with oil immersion lens.
Procedure:
-
Inoculation: Mice are inoculated intraperitoneally with a standardized dose of parasitized red blood cells (e.g., 1 x 10^7 P. berghei-infected erythrocytes).
-
Treatment: Two to four hours post-inoculation (Day 0), treatment with the test compounds commences. The compounds are typically administered orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3). A negative control group receives the vehicle only, and a positive control group receives a standard antimalarial drug.
-
Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Parasitemia Determination: The blood smears are stained with Giemsa and examined under a microscope to determine the percentage of parasitized red blood cells.
-
Calculation of Parasite Suppression: The average percentage of parasitemia in the control group is considered 100%. The percentage of suppression for each treated group is calculated using the following formula:
Mandatory Visualizations
Experimental Workflow: 4-Day Suppressive Test
Caption: Workflow for the 4-day suppressive test.
Signaling Pathway: Proposed Antimalarial Mechanisms of Phenothiazines
Phenothiazine-based compounds are thought to exert their antimalarial effects through multiple mechanisms, primarily targeting the parasite's food vacuole and disrupting essential processes.
Caption: Key antimalarial mechanisms of phenothiazines.
Logical Relationship: Potential for Chloroquine Resistance Reversal
Several phenothiazines have been shown to reverse chloroquine resistance in Plasmodium falciparum. The proposed mechanism involves the inhibition of efflux pumps that would otherwise expel chloroquine from the parasite's food vacuole.
Caption: Phenothiazine-mediated reversal of chloroquine resistance.
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides a comprehensive framework for the handling and disposal of chemical substances, using the placeholder "PTZ601" to illustrate the necessary procedural steps. Researchers, scientists, and drug development professionals are encouraged to adapt this guidance to the specific reagents used in their laboratories by consulting the corresponding Safety Data Sheet (SDS).
General Principles of Chemical Waste Management
The foundation of safe disposal lies in understanding the chemical's properties and hazards. The SDS is the primary source for this information, outlining the physical and chemical properties, hazards, and specific handling and disposal instructions. In the absence of specific information for a substance labeled "this compound," the following general procedures, synthesized from established safety protocols for various laboratory chemicals, should be followed.
Personal Protective Equipment (PPE) is mandatory when handling chemical waste. This includes, but is not limited to:
-
Appropriate protective gloves to prevent skin exposure.
-
Chemical safety goggles or a face shield to protect the eyes and face.
-
A lab coat or other protective clothing.
-
In cases of inadequate ventilation or volatile substances, respiratory protection may be necessary.
Step-by-Step Disposal Procedure
The following workflow provides a logical sequence for determining the appropriate disposal route for a chemical substance.
Quantitative Data Summary
As no specific Safety Data Sheet for "this compound" could be located, a summary of quantitative data is not available. For any known chemical, the SDS will provide critical quantitative information for safe handling and disposal. This information is typically found in sections such as "Physical and Chemical Properties" and "Exposure Controls/Personal Protection." Key parameters to look for include:
| Data Point | Relevance to Disposal |
| pH | Indicates corrosivity and requirements for neutralization. |
| Boiling Point | Informs about the volatility and potential for inhalation exposure. |
| Flash Point | Indicates flammability and necessary precautions against ignition sources. |
| Solubility in Water | Determines if a substance can be diluted and disposed of via the sanitary sewer.[1] |
| LD50/LC50 | Provides data on toxicity, influencing the classification as hazardous waste. |
Experimental Protocols for Waste Handling
The following are general experimental protocols for handling chemical spills and preparing waste for disposal. These should be adapted based on the specific hazards of the substance .
Protocol for a Minor Chemical Spill:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
-
Don appropriate PPE.
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials to absorb flammable liquids.
-
Gently sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent or detergent, followed by water.
-
Dispose of all contaminated materials as hazardous waste.
Protocol for Chemical Waste Segregation and Labeling:
-
Identify the waste stream based on the chemical's properties (e.g., halogenated organic solvent, non-halogenated organic solvent, acidic waste, basic waste, solid waste).
-
Use a compatible, leak-proof container for each waste stream.
-
Clearly label each container with "Hazardous Waste" and the full chemical names of the contents. Avoid using abbreviations or chemical formulas.
-
Keep containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
The ultimate responsibility for safe chemical disposal rests with the researcher. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations. The principle of "cradle-to-grave" responsibility for chemical waste underscores the importance of meticulous handling from receipt to final disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
